4-(Methylamino)cyclohexanol
Description
The exact mass of the compound this compound is 129.115364102 g/mol and the complexity rating of the compound is 77. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJKFWFDNIIACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944997, DTXSID401300499 | |
| Record name | 4-(Methylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Methylamino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-38-5, 22348-44-3, 2987-05-5 | |
| Record name | 4-(Methylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(Methylamino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(methylamino)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(methylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,4r)-4-(methylamino)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Methylamino)cyclohexanol chemical properties
An In-depth Technical Guide to 4-(Methylamino)cyclohexanol: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This compound is a bifunctional cyclic amino alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries. Its rigid cyclohexyl scaffold, coupled with the presence of reactive secondary amine and secondary alcohol functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. The stereochemical relationship between its functional groups—existing as distinct cis and trans isomers—provides a critical tool for modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This guide offers a comprehensive exploration of the chemical properties, stereochemistry, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with a foundational understanding of this versatile intermediate.
Introduction to this compound
This compound (C₇H₁₅NO) is a disubstituted cyclohexane derivative that serves as a key intermediate in organic synthesis.[1][2] Its structure is characterized by a cyclohexane ring functionalized with a hydroxyl (-OH) group and a methylamino (-NHCH₃) group at the 1- and 4-positions, respectively. The presence of these two functional groups imparts both basic and nucleophilic properties, as well as hydrogen bonding capabilities, which are highly desirable in drug design.
The utility of this molecule is profoundly influenced by its stereochemistry. The relative orientation of the hydroxyl and methylamino groups gives rise to two diastereomers: cis-4-(Methylamino)cyclohexanol and trans-4-(Methylamino)cyclohexanol. These isomers exhibit distinct physical properties and spatial arrangements, which can lead to significant differences in biological activity when they are incorporated into a larger molecular scaffold. The general CAS Number for the isomeric mixture is 2987-05-5, while the specific isomers have their own identifiers.[1][3]
Physicochemical and Stereochemical Properties
The physical and chemical characteristics of this compound are dependent on its isomeric form. The trans isomer, typically a solid, and the cis isomer are both utilized in synthesis, and their distinct properties are crucial for reaction planning and purification.
Core Physicochemical Data
| Property | trans-4-(Methylamino)cyclohexanol | cis-4-(Methylamino)cyclohexanol | General/Mixture |
| CAS Number | 22348-44-3[4] | 22348-38-5[3] | 2987-05-5[1][5] |
| Molecular Formula | C₇H₁₅NO[4] | C₇H₁₅NO | C₇H₁₅NO[1] |
| Molecular Weight | 129.20 g/mol [6] | 129.20 g/mol | 129.20 g/mol [5] |
| Appearance | White to off-white solid[7] | Data not specified | Powder or liquid[1] |
| Boiling Point | 211.7±33.0 °C (Predicted)[7] | 123°-129° C (at 22 mmHg)[3] | Not applicable |
| Storage Temp. | 2-8°C, inert atmosphere[4][7] | Room Temperature[8] | Keep in dark place, inert atmosphere[9] |
| Purity | ≥95%[4] | Data not specified | ≥97%[1][5] |
Stereoisomerism and Conformational Analysis
The stereochemistry of the 1,4-disubstituted cyclohexane ring is fundamental to its role in medicinal chemistry. The chair conformation is the most stable arrangement for the cyclohexane ring. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
trans Isomer : The thermodynamically more stable isomer, where both the hydroxyl and methylamino groups can occupy equatorial positions, minimizing steric hindrance (diaxial interactions).
-
cis Isomer : In this configuration, one substituent must be in an axial position while the other is equatorial, leading to higher conformational energy.
This structural difference is not trivial; the spatial orientation of these functional groups dictates how a drug molecule can interact with its biological target, influencing binding affinity and efficacy.
Caption: Conformational preferences of cis and trans isomers.
Synthesis and Purification
A common and effective method for synthesizing this compound involves the catalytic hydrogenation of p-methylaminophenol. This process reduces the aromatic ring to a cyclohexane ring while preserving the amine and newly formed alcohol functionalities.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Hydrogenation of p-Methylaminophenol
This protocol is adapted from established literature procedures.[3]
-
Reactor Charging : To a suitable hydrogenation reactor, add 200 mL of methanol, 17 g of p-methylaminophenol, 20 mL of triethylamine, and 9 g of 5% rhodium on alumina catalyst.
-
Hydrogenation : Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 3-4 atm with hydrogen and heat the mixture to 60-70°C. Maintain these conditions with vigorous shaking or stirring for approximately 16 hours.
-
Catalyst Removal : After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to remove the rhodium catalyst.
-
Solvent Removal : Concentrate the mother liquor using a rotary evaporator to remove the methanol.
-
Aqueous Workup : To the resulting residue, add 500 mL of chloroform and 200 mL of a 5% aqueous sodium hydroxide (NaOH) solution. Transfer the mixture to a separatory funnel and shake well.
-
Extraction : Separate the layers. The organic (chloroform) layer contains the product. Wash the organic layer with water to remove any residual NaOH.
-
Final Concentration : Dry the chloroform layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by distillation under reduced pressure (e.g., 123°-129° C at 22 mmHg) to obtain pure 4-methylaminocyclohexanol.[3]
Spectroscopic Characterization
Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The spectra for the cis and trans isomers will show subtle but distinct differences, particularly in NMR.[10][11]
-
¹H NMR : The spectrum will feature a complex multiplet region for the cyclohexane ring protons. Key signals include a singlet or broad singlet for the N-H proton, a broad singlet for the O-H proton, and a singlet for the N-methyl (N-CH₃) protons. The chemical shift of the proton attached to the hydroxyl-bearing carbon (H-C-O) is particularly diagnostic for distinguishing between axial and equatorial positions.
-
¹³C NMR : The number of signals will depend on the symmetry of the isomer. The key resonances will be for the carbon bearing the hydroxyl group (C-OH), the carbon bearing the methylamino group (C-N), the other ring carbons, and the N-methyl carbon.
-
IR Spectroscopy : The infrared spectrum will prominently display a broad absorption band for the O-H stretch (around 3300 cm⁻¹), a smaller N-H stretch in the same region, C-H stretching bands (below 3000 cm⁻¹), and characteristic C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 129.20 g/mol . Fragmentation patterns would likely involve the loss of water, a methyl group, or cleavage of the cyclohexane ring.
Chemical Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a highly versatile building block.[2] The secondary amine is a nucleophile and a base, while the secondary alcohol can be oxidized or participate in substitution and elimination reactions.
-
Reactions at the Amine : The methylamino group can readily undergo N-alkylation, N-acylation, reductive amination, and salt formation (e.g., with HCl to form the hydrochloride salt).[12] These reactions are fundamental for integrating the cyclohexanol moiety into a larger molecular framework.
-
Reactions at the Alcohol : The hydroxyl group can be oxidized to the corresponding ketone, 4-(methylamino)cyclohexanone.[13] It can also be converted into esters or ethers to modify the molecule's polarity and pharmacokinetic profile.
-
Stability : The compound is generally stable under standard conditions but is incompatible with strong oxidizing agents and strong acids.[14] It should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[4]
Role as a Pharmacophore Scaffold
In drug design, rigid cyclic structures like the this compound core are used to orient functional groups in a precise three-dimensional arrangement, which is often required for potent and selective binding to biological targets. This scaffold is found in various compounds explored for therapeutic applications, including as intermediates for antidepressants.[2]
The diagram below illustrates how this core can be elaborated into a more complex, drug-like molecule.
Caption: Functionalization pathways for the drug scaffold.
Safety and Toxicological Profile
As with any chemical reagent, proper handling of this compound is essential. The available safety data indicates that it should be treated with caution.
| Safety Aspect | Information | Source |
| Signal Word | Warning | [4][9] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| GHS Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |
| Incompatibilities | Strong acids and strong oxidizing agents. | [14] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be performed in a well-ventilated area or a chemical fume hood. | [15] |
| Toxicological Summary | The substance is corrosive or irritating to eyes, skin, and mucous membranes. Overexposure may lead to symptoms such as dizziness, coughing, or gastrointestinal distress. The toxicological properties have not been fully investigated. | [14][16] |
Conclusion
This compound is a cornerstone intermediate whose value lies in its structural rigidity, bifunctionality, and defined stereochemistry. The ability to selectively synthesize and utilize either the cis or trans isomer provides medicinal chemists with a powerful tool to conduct structure-activity relationship (SAR) studies and optimize lead compounds. A thorough understanding of its chemical properties, synthesis, and handling is crucial for any researcher or drug development professional aiming to leverage this versatile building block in the creation of novel therapeutics.
References
- 1. This compound, CasNo.2987-05-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. prepchem.com [prepchem.com]
- 4. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 22348-44-3 | trans-4-methylamino-cyclohexanol - Synblock [synblock.com]
- 7. TRANS-4-(METHYLAMINO)CYCLOHEXANOL | 22348-44-3 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 2987-05-5|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. This compound hydrochloride | 1955505-84-6 [chemicalbook.com]
- 13. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. capotchem.com [capotchem.com]
- 16. fishersci.com [fishersci.com]
Spectroscopic Data of 4-(Methylamino)cyclohexanol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(methylamino)cyclohexanol, a bifunctional molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the structural features of both cis and trans isomers through a detailed examination of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.
Molecular Structure and Stereoisomerism
This compound exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups on the cyclohexane ring significantly influences their spectroscopic properties. In the preferred chair conformation, the substituents can be either axial (a) or equatorial (e). For the trans isomer, the diequatorial conformation (1e, 4e) is generally more stable, while the cis isomer exists in an equilibrium of two chair conformations. This conformational difference is particularly evident in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the stereochemistry of the substituents. The chemical environment of each proton and carbon atom is unique, leading to a characteristic spectrum.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The labile nature of the -OH and -NH protons means their chemical shifts can be highly variable and dependent on factors such as solvent, concentration, and temperature.[1][2] In protic solvents like D₂O or CD₃OD, these protons will exchange with deuterium, causing their signals to disappear.[3][4] In aprotic solvents like DMSO-d₆, hydrogen bonding can lead to sharper, more defined signals.[3]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) - trans isomer | Predicted Chemical Shift (δ, ppm) - cis isomer | Multiplicity | Integration |
| H-1 (CH-OH) | ~3.6 (axial) | ~4.0 (equatorial) | Multiplet | 1H |
| H-4 (CH-NH) | ~2.7 (axial) | ~3.1 (equatorial) | Multiplet | 1H |
| -NHCH₃ | ~2.4 | ~2.4 | Singlet | 3H |
| Cyclohexyl H (axial) | ~1.2 - 1.4 | ~1.3 - 1.5 | Multiplet | 4H |
| Cyclohexyl H (equatorial) | ~1.8 - 2.0 | ~1.7 - 1.9 | Multiplet | 4H |
| -OH, -NH | Variable | Variable | Broad Singlet | 2H |
Causality Behind Experimental Choices in ¹H NMR: The choice of solvent is critical. While CDCl₃ is a common choice for general organic molecules, for compounds with exchangeable protons like this compound, DMSO-d₆ can be advantageous in resolving the -OH and -NH signals due to its hydrogen bond accepting nature.[3] Adding a drop of D₂O to the NMR tube is a standard technique to confirm the identity of these labile protons; their signals will disappear from the spectrum upon D₂O exchange.[4]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
D₂O Exchange (Optional): Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify the -OH and -NH protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) - trans isomer | Predicted Chemical Shift (δ, ppm) - cis isomer |
| C-1 (CH-OH) | ~70 | ~66 |
| C-4 (CH-NH) | ~58 | ~54 |
| -NHCH₃ | ~34 | ~34 |
| C-2, C-6 | ~35 | ~32 |
| C-3, C-5 | ~30 | ~28 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), secondary amine (-NH), C-O, C-N, and C-H bonds.[5] The O-H stretching band is typically broad due to hydrogen bonding.[6][7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| ~3300 (sharp) | Medium | N-H stretch |
| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | CH₂ bend |
| ~1100 | Strong | C-O stretch |
| ~1130 | Medium | C-N stretch |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat Liquid/Solid: Place a small amount of the sample between two KBr or NaCl plates to form a thin film.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₇H₁₅NO), the expected molecular weight is approximately 129.20 g/mol .
In Electron Ionization (EI) MS, the molecular ion peak (M⁺) is expected at m/z 129. The fragmentation pattern will likely involve the loss of water (M-18), the methyl group (M-15), and cleavage of the cyclohexane ring.
Predicted Mass Spectrum Fragmentation
| m/z | Possible Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 111 | [M - H₂O]⁺ |
| 98 | [M - CH₂NH]⁺ |
| 57 | [CH₃NH=CHCH₃]⁺ |
| 44 | [CH₃NH=CH₂]⁺ (base peak) |
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range (e.g., m/z 30-200) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
Visualizations
Caption: Molecular structures of cis and trans isomers of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation and stereochemical assignment. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this compound and its derivatives. Careful consideration of experimental parameters, particularly for NMR analysis of labile protons, is crucial for obtaining high-quality, interpretable spectra.
References
- 1. reddit.com [reddit.com]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. physicsforums.com [physicsforums.com]
- 7. homework.study.com [homework.study.com]
cis-4-(Methylamino)cyclohexanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of cis-4-(Methylamino)cyclohexanol
Authored by: A Senior Application Scientist
Introduction
cis-4-(Methylamino)cyclohexanol is a bifunctional molecule featuring a secondary amine and a secondary alcohol on a cyclohexane scaffold. This specific stereoisomer is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmaceutically active compounds, including agents targeting the central nervous system.[1] The precise spatial arrangement of the hydroxyl and methylamino groups in the cis configuration (both equatorial or both axial, with the diequatorial conformation being more stable) is crucial for its utility in constructing complex molecular architectures with specific pharmacological profiles.
The primary challenge in its synthesis lies in controlling the stereochemistry at the C1 and C4 positions of the cyclohexane ring. The thermodynamically more stable trans-isomer, where the two bulky substituents occupy equatorial positions, is often the major product in non-selective reactions. Therefore, achieving a high diastereomeric excess of the cis-isomer requires carefully designed synthetic strategies that kinetically favor its formation. This guide provides a detailed exploration of robust synthetic methodologies, purification protocols, and comprehensive characterization techniques for cis-4-(Methylamino)cyclohexanol.
Part 1: Stereoselective Synthetic Strategies
The synthesis of cis-4-(Methylamino)cyclohexanol can be approached through several pathways. The choice of method often depends on the desired scale, purity requirements, and available resources. The most prevalent and field-proven method is the reductive amination of 4-hydroxycyclohexanone.
Strategy 1: Direct Reductive Amination of 4-Hydroxycyclohexanone
This is the most direct route, involving the reaction of 4-hydroxycyclohexanone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ. The stereochemical outcome of the reduction is the critical factor determining the cis:trans ratio of the final product.
Causality of Stereoselectivity: The stereoselectivity of the hydride reduction is governed by the direction of hydride attack on the iminium intermediate. For the cyclohexane ring, hydride reagents can attack from either the axial or equatorial face.
-
Axial Attack: Leads to the formation of the equatorial amino group, resulting in the trans product (with an equatorial hydroxyl group).
-
Equatorial Attack: Leads to the formation of the axial amino group, resulting in the desired cis product.
Generally, bulky reducing agents are sterically hindered from attacking from the more crowded axial face, thus favoring equatorial attack and yielding the cis-isomer.[2]
Common Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent often used for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
Catalytic Hydrogenation: Using catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) in an acidic medium can favor the formation of cis-aminocyclohexanols.[3] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face.
-
Titanium(IV) Isopropoxide-mediated Reduction: This method proceeds via the formation of a transient imine species, which is then reduced, often with high selectivity.[4]
Strategy 2: Enzymatic Synthesis
For unparalleled stereoselectivity, enzymatic cascades offer a green and highly efficient alternative. A one-pot synthesis starting from 1,4-cyclohexanedione can yield cis-4-aminocyclohexanol with excellent diastereomeric purity.[3]
The Enzymatic Cascade:
-
Keto Reductase (KRED): A regioselective KRED reduces one of the ketone groups of 1,4-cyclohexanedione to form 4-hydroxycyclohexanone.
-
Amine Transaminase (ATA): A stereocomplementary ATA then converts the remaining ketone group of 4-hydroxycyclohexanone into the desired cis-amine.[5][6]
This modular system allows for the production of either the cis or trans isomer by selecting the appropriate enzyme, achieving diastereomeric ratios often exceeding 98:2.[5]
Part 2: Experimental Protocols & Workflow
This section provides a detailed protocol for the synthesis of cis-4-(Methylamino)cyclohexanol via reductive amination, a method that balances efficiency, cost, and stereocontrol.
Workflow Overview
The overall process involves the formation of the iminium ion from 4-hydroxycyclohexanone and methylamine, followed by a stereoselective reduction, aqueous work-up, and final purification.
Detailed Protocol: Reductive Amination
Reagents & Equipment:
-
4-Hydroxycyclohexanone
-
Methylamine (40% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-hydroxycyclohexanone (1.0 eq) in methanol. Cool the solution to 0°C in an ice bath. To this, add aqueous methylamine solution (1.5 eq) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Reduction: Cool the mixture back to 0°C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel or by fractional crystallization to isolate the desired cis-isomer.
Part 3: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Molecular Structure and Key Bonds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the stereochemistry of cyclohexanol derivatives. In the more stable chair conformation of cis-4-(Methylamino)cyclohexanol, both the hydroxyl and methylamino groups are in equatorial positions.
-
¹H NMR: The protons attached to the carbons bearing the -OH and -NHCH₃ groups (H-1 and H-4) will appear as broad multiplets. For the cis isomer, these protons are axial, and their signals typically appear more upfield compared to the equatorial protons in the trans isomer due to shielding effects. The coupling constants (J-values) of these protons with adjacent axial protons are large (typically 8-12 Hz), which is characteristic of an axial-axial relationship.
-
¹³C NMR: The chemical shifts of the ring carbons are sensitive to the substituent orientation. Carbons bearing axial substituents are generally shielded (appear at a lower ppm) compared to those with equatorial substituents.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| -CH-OH (C1) | ~3.5 - 3.8 (axial H, broad multiplet) | ~68 - 72 |
| -CH-NH (C4) | ~2.5 - 2.8 (axial H, broad multiplet) | ~55 - 60 |
| -N-CH₃ | ~2.4 (singlet) | ~33 - 36 |
| Cyclohexyl -CH₂- | ~1.2 - 2.0 (complex multiplets) | ~30 - 35 |
| -OH, -NH | Variable, broad singlets | N/A |
| Note: Exact chemical shifts are solvent-dependent. Data is analogous to similar structures.[7][8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, strong |
| N-H (Sec. Amine) | Stretching | 3300 - 3500 | Moderate, may be obscured by O-H |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |
| N-H (Sec. Amine) | Bending | 1550 - 1650 | Moderate |
| Data is analogous to spectra of similar substituted cyclohexanols.[9][10] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Molecular Formula: C₇H₁₅NO
-
Molecular Weight: 129.20 g/mol [11]
-
Expected Mass (M+H)⁺: In Electrospray Ionization (ESI-MS), the compound is expected to be observed as its protonated molecular ion at m/z ≈ 130.12.
Conclusion
The stereoselective synthesis of cis-4-(Methylamino)cyclohexanol is a critical process for the advancement of various drug discovery programs. While classical chemical methods like reductive amination offer a reliable and scalable route, achieving high cis selectivity requires careful optimization of reagents and reaction conditions. The insights into the causality of stereoselection—primarily the steric hindrance guiding the approach of the reducing agent—are paramount for success. Furthermore, modern enzymatic methods present a highly efficient and exceptionally selective alternative, paving the way for greener and more precise chemical manufacturing. The comprehensive characterization protocol outlined, leveraging NMR, IR, and MS, provides a self-validating system to ensure the structural integrity and isomeric purity of this valuable synthetic intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 4. [PDF] Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Semantic Scholar [semanticscholar.org]
- 5. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 9. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) IR Spectrum [chemicalbook.com]
- 10. brainly.com [brainly.com]
- 11. chemscene.com [chemscene.com]
trans-4-(Methylamino)cyclohexanol structural analysis
An In-Depth Technical Guide to the Structural Analysis of trans-4-(Methylamino)cyclohexanol
This guide provides a comprehensive framework for the structural elucidation and conformational analysis of trans-4-(Methylamino)cyclohexanol, a key bifunctional molecule. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind each analytical step. Our approach integrates multiple spectroscopic and analytical techniques to build a self-validating and unambiguous structural dossier.
The first step in any structural analysis is to confirm the basic physicochemical properties of the compound. These values serve as a primary check against the expected molecular structure and are critical for subsequent analytical method development. Trans-4-(Methylamino)cyclohexanol is a solid at room temperature.[1]
Table 1: Physicochemical Properties of trans-4-(Methylamino)cyclohexanol
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Storage | 2-8°C, Inert Atmosphere | [1] |
| InChI Key | OMJKFWFDNIIACS-LJGSYFOKSA-N | [1] |
The analytical workflow begins with techniques that confirm the molecular mass and identify the core functional groups, providing the initial evidence for the proposed structure.
Caption: A logical workflow for the comprehensive structural analysis of a small molecule.
Elucidation of the Covalent Framework
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like trans-4-(Methylamino)cyclohexanol, Electron Ionization (EI) is a suitable method as it provides both the molecular ion peak and a reproducible fragmentation pattern that acts as a structural fingerprint.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: Utilize a GC-MS system equipped with a standard non-polar column (e.g., HP-5MS).[4]
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) corresponding to the molecular weight (129.20).
-
Analyze the fragmentation pattern. Key expected fragments include losses of water (M-18), the methyl group (M-15), and fragments corresponding to the cleavage of the cyclohexane ring.
-
Trustworthiness: The protocol's trustworthiness is established by observing the expected molecular ion at m/z 129. The fragmentation pattern should be consistent with the known fragmentation pathways of cyclohexanols and secondary amines, providing a self-validating dataset.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For trans-4-(Methylamino)cyclohexanol, we expect to see characteristic absorption bands for the hydroxyl (O-H), secondary amine (N-H), and C-H bonds.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3500 (broad) | O-H | Stretching |
| 3300-3400 (sharp) | N-H | Stretching |
| 2850-2960 | C-H (sp³) | Stretching |
| 1450-1550 | N-H | Bending |
| 1050-1150 | C-O | Stretching |
| 1100-1200 | C-N | Stretching |
Trustworthiness: The simultaneous presence of broad O-H, sharp N-H, and strong C-O stretching bands provides strong, confirmatory evidence of the alcohol and secondary amine functionalities within the same molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the different proton environments and their connectivity, while ¹³C NMR identifies the number of unique carbon atoms. For a disubstituted cyclohexane, NMR is indispensable for confirming the trans stereochemistry.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
-CH-OH proton: A multiplet around 3.5-4.0 ppm. Its broadness and width are indicative of its axial or equatorial position.
-
-CH-NHCH₃ proton: A multiplet around 2.5-3.0 ppm.
-
-NHCH₃ protons: A singlet at ~2.4 ppm.
-
Cyclohexane ring protons: A complex series of multiplets between 1.2-2.2 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals (Symmetry means fewer than 7 signals):
-
C-OH: ~70 ppm
-
C-NHCH₃: ~58 ppm
-
-NHCH₃: ~34 ppm
-
Cyclohexane carbons: ~30-35 ppm range.
-
-
-
2D NMR (COSY & HSQC):
-
Run a COSY experiment to establish ¹H-¹H correlations (e.g., the CH-OH proton will show a correlation to adjacent ring protons).
-
Run an HSQC or HMQC experiment to correlate each proton signal to its directly attached carbon.
-
Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating network of connectivity. A COSY spectrum will definitively link the methine protons through the cyclohexane ring, while the HSQC confirms the C-H attachments, leaving no ambiguity in the covalent framework. Spectral data for the closely related trans-4-Aminocyclohexanol can serve as a reference for expected chemical shifts.[5]
Stereochemical and Conformational Analysis
Expertise & Experience: For cyclohexane derivatives, understanding the three-dimensional structure is as important as knowing the covalent bonds. The trans configuration at the 1 and 4 positions dictates the molecule's preferred conformation. The principles of conformational analysis predict that large substituents on a cyclohexane ring will preferentially occupy the equatorial position to minimize steric strain.[6][7]
In a trans-1,4-disubstituted cyclohexane, the molecule can exist in two chair conformations that are in equilibrium. One conformation places both the hydroxyl and methylamino groups in equatorial positions, while the other places them both in axial positions.[8] The diaxial conformation introduces significant steric hindrance, known as 1,3-diaxial interactions, making it energetically unfavorable.[9] Therefore, the diequatorial conformer is overwhelmingly the most stable and predominant form of the molecule at equilibrium.
Caption: The diequatorial conformer is heavily favored due to the avoidance of steric strain.
Analytical Validation:
The predominance of the diequatorial conformer can be confirmed through ¹H NMR. The protons at C1 and C4 (bearing the OH and NHMe groups) will be in axial positions. An axial proton typically exhibits large coupling constants (J ≈ 8-12 Hz) to its neighboring axial protons and small coupling constants (J ≈ 2-4 Hz) to its neighboring equatorial protons. The observation of a broad multiplet with large coupling constants for these methine protons is strong evidence for the diequatorial conformation.
References
- 1. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]
- 2. CAS 22348-44-3 | trans-4-methylamino-cyclohexanol - Synblock [synblock.com]
- 3. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR [m.chemicalbook.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
4-(Methylamino)cyclohexanol stereoisomer identification
An In-depth Technical Guide for the Stereoisomer Identification of 4-(Methylamino)cyclohexanol
Abstract
The precise identification of stereoisomers is a cornerstone of modern drug development, as different spatial arrangements of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth technical framework for the unambiguous identification of the stereoisomers of this compound, a key building block in various pharmacologically active compounds. We will move beyond simple procedural lists to explore the causal logic behind experimental design, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography, and Mass Spectrometry (MS) into a cohesive, self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable strategy for stereochemical characterization.
The Stereochemical Landscape of this compound
This compound possesses two stereogenic centers at the C1 (hydroxyl-bearing) and C4 (amino-bearing) positions. This gives rise to two diastereomeric pairs of enantiomers: cis and trans.
-
cis-isomer: The hydroxyl (-OH) and methylamino (-NHMe) groups are on the same side of the cyclohexane ring. In its most stable chair conformation, both substituents preferentially occupy equatorial positions to minimize steric strain.
-
trans-isomer: The hydroxyl and methylamino groups are on opposite sides of the ring. In its chair conformation, one substituent must be axial while the other is equatorial.
The differentiation of these four distinct molecules is critical, as their unique three-dimensional structures dictate their interaction with chiral biological targets like enzymes and receptors.
Caption: Conformational isomers of cis and trans-4-(Methylamino)cyclohexanol.
The Integrated Analytical Workflow: A Strategy for Unambiguous Identification
Caption: Integrated workflow for stereoisomer identification.
Distinguishing Diastereomers: The Power of NMR Spectroscopy
NMR spectroscopy is the definitive technique for differentiating cis and trans diastereomers by exploiting the rigid geometry of the cyclohexane chair conformation.[3][4] The key lies in the coupling constants (J-values) between protons, which are highly dependent on their dihedral angle (Karplus relationship).
Causality Behind the Method
In a cyclohexane ring, the coupling constant between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz) due to their 180° dihedral angle. In contrast, axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (2-5 Hz).
-
For trans-4-(methylamino)cyclohexanol , the protons at C1 and C4 (H1 and H4) are predominantly axial in the most stable conformation. Therefore, they will appear as broad multiplets or triplets of triplets with large axial-axial coupling constants to their neighboring axial protons.
-
For cis-4-(methylamino)cyclohexanol , the H1 and H4 protons are equatorial. They will exhibit smaller coupling constants, resulting in sharper, less resolved multiplets.
Caption: Logic of NMR coupling for diastereomer identification.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For unambiguous assignment, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivities.
-
-
Data Processing: Process the spectra using appropriate software. Carefully integrate peaks and measure the coupling constants for the multiplets corresponding to the H1 and H4 protons.
Data Interpretation and Summary
The chemical shifts of the H1 and H4 protons are also diagnostic. Axial protons are typically shielded (shifted upfield) compared to their equatorial counterparts.
| Parameter | trans-Isomer (diaxial protons) | cis-Isomer (diequatorial protons) | Rationale |
| H1 Chemical Shift | Upfield (e.g., ~3.5 ppm)[5] | Downfield (e.g., ~4.0 ppm) | Axial protons are in a more shielded environment. |
| H1 Signal Multiplicity | Broad multiplet, "triplet of triplets" | Narrow multiplet | Reflects large J(ax,ax) vs. small J(eq,ax)/J(eq,eq). |
| H1 Coupling Constant | Large apparent J-value (> 8 Hz) | Small apparent J-value (< 5 Hz) | Diagnostic of axial vs. equatorial position. |
Resolving Enantiomers: Chiral Chromatography
Once the diastereomeric identity (cis or trans) is established, chiral chromatography is employed to separate the respective enantiomers. This is essential as enantiomers often exhibit different pharmacological activities.
Causality Behind the Method
Chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral amines and alcohols.[6][7] The CSP creates a transient, diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Start with a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column. These are known to be effective for amine separations.[7]
-
-
Mobile Phase Screening:
-
Normal Phase: Use a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is crucial to prevent peak tailing by deactivating acidic sites on the silica support.
-
Reversed Phase: Use a mixture of aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Optimization:
-
Systematically vary the ratio of the mobile phase components to optimize resolution and analysis time.
-
Adjust the column temperature and flow rate as needed. A typical flow rate is 0.5-1.0 mL/min.
-
-
Detection: Use a UV detector (if the molecule has a chromophore) or, more universally, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Data Presentation
The success of the separation is quantified by the resolution (Rs) between the enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is typically desired.
| Stereoisomer | Retention Time (t_R) (min) | Resolution (Rs) |
| trans-(1R,4R) | 8.2 | \multirow{2}{}{2.1} |
| trans-(1S,4S) | 9.5 | |
| cis-(1R,4S) | 11.3 | \multirow{2}{}{1.9} |
| cis-(1S,4R) | 12.8 | |
| Note: Data is representative for a hypothetical chiral separation. |
Final Confirmation: Mass Spectrometry
While not a primary tool for stereoisomer differentiation, Mass Spectrometry is indispensable for confirming the fundamental identity of the analyte.
Role in the Workflow
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition (C₇H₁₅NO) of the molecule.
-
Purity Assessment: When coupled with chromatography (LC-MS), it confirms that the peaks identified by NMR and chiral HPLC have the correct molecular weight, ruling out impurities.
Experimental Protocol: LC-MS Analysis
-
Ionization: Use electrospray ionization (ESI) in positive ion mode, which will readily protonate the amine group to form the [M+H]⁺ ion.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is ideal for accurate mass measurements.
-
Data Acquisition: Acquire full scan data to detect the parent ion (m/z 130.12 for [M+H]⁺). The calculated exact mass for [C₇H₁₆NO]⁺ is 130.1226.
Conclusion
The unambiguous identification of this compound stereoisomers is not achievable with a single technique. It requires a logically structured, multi-faceted approach. By integrating Mass Spectrometry for identity confirmation, NMR spectroscopy for diastereomer assignment, and chiral chromatography for enantiomer resolution, researchers can build a complete and validated stereochemical profile. This rigorous characterization is a non-negotiable prerequisite for advancing drug candidates from the laboratory to clinical evaluation, ensuring both safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]
- 4. westmont.edu [westmont.edu]
- 5. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. uvadoc.uva.es [uvadoc.uva.es]
A Theoretical Guide to the Conformational Stability of 4-(Methylamino)cyclohexanol Isomers
Abstract
This technical guide provides a comprehensive theoretical framework for analyzing the conformational stability of cis- and trans-4-(Methylamino)cyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of cyclohexane stereochemistry and leverages high-level computational chemistry protocols to predict the relative stabilities of various conformers. We detail a step-by-step methodology using Density Functional Theory (DFT) to perform geometry optimizations and frequency calculations, enabling the determination of thermodynamic properties. The guide emphasizes the critical role of steric hindrance and intramolecular hydrogen bonding in dictating the preferred conformations. All quantitative data are summarized in structured tables, and key concepts are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility.
Introduction
4-(Methylamino)cyclohexanol is a bifunctional molecule featuring a substituted cyclohexane ring, a common scaffold in many pharmacologically active compounds.[1] Its stereoisomers, cis and trans, exhibit distinct physical and chemical properties that can significantly influence their biological activity and efficacy. The three-dimensional arrangement of the hydroxyl (-OH) and methylamino (-NHCH₃) groups dictates the molecule's ability to interact with biological targets. Therefore, a thorough understanding of the conformational preferences and relative stabilities of these isomers is paramount for rational drug design and development.[2]
The cyclohexane ring is not planar and predominantly adopts a strain-free "chair" conformation.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[3][4] The interplay between these positions, governed by steric and electronic effects, determines the overall stability of a given conformer. For 1,4-disubstituted cyclohexanes like this compound, the relative orientation of the two substituents gives rise to cis and trans diastereomers, which cannot be interconverted without breaking bonds.[5] Each of these isomers, however, can exist as an equilibrium of two interconverting chair conformations, a process known as ring flipping.[3]
This guide will employ computational chemistry, a powerful tool for elucidating molecular structures and energies, to investigate the stability of this compound isomers.[6] We will focus on Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance between accuracy and computational cost for systems of this nature.[7][8] The primary objective is to determine the lowest energy conformer for both the cis and trans isomers and to quantify their relative stabilities, paying special attention to the potential for stabilizing intramolecular hydrogen bonds (IMHBs), which are known to play a crucial role in the structure of amino alcohols.[9][10]
Theoretical Background
Conformational Analysis of Substituted Cyclohexanes
The stability of a substituted cyclohexane conformer is primarily dictated by the steric strain experienced by its substituents. The "equatoriality principle" states that substituents generally prefer to occupy the less sterically hindered equatorial position.[5] The energetic penalty for a substituent occupying an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] Larger substituents have larger A-values, indicating a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens.[5]
For disubstituted cyclohexanes, the steric effects are cumulative.[11] The most stable conformation will be the one that maximizes the number of substituents, particularly the larger ones, in equatorial positions.[11][12]
-
trans-1,4-Disubstituted Cyclohexanes: Can exist as a diequatorial conformer or a diaxial conformer. The diequatorial conformer is almost always significantly more stable.[5]
-
cis-1,4-Disubstituted Cyclohexanes: Must have one axial and one equatorial substituent. Ring flipping interconverts the two substituents between axial and equatorial positions.[5][13] If the substituents are different, the conformer with the larger group in the equatorial position will be favored.[14]
The Role of Intramolecular Hydrogen Bonding (IMHB)
In molecules containing both a hydrogen bond donor (like -OH or -NH) and an acceptor (like the oxygen in -OH or the nitrogen in -NHCH₃), an intramolecular hydrogen bond can form if the geometry is favorable. For cis-4-(methylamino)cyclohexanol, a conformation where the -OH and -NHCH₃ groups are in axial and equatorial positions (or vice versa) can potentially bring the donor and acceptor atoms into proximity, allowing for a stabilizing IMHB. This interaction can sometimes override steric preferences, making a conformer that appears sterically hindered more stable than predicted by A-values alone.[9]
Principles of Computational Chemistry
To quantify the relative stabilities of the different conformers, we utilize DFT. The core of this approach involves solving the Schrödinger equation to find the electron density and corresponding energy of a molecule.
-
Geometry Optimization: This is a computational process that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy, known as a stationary point on the potential energy surface.
-
Frequency Analysis: Once a geometry is optimized, a frequency calculation is performed. This serves two purposes:
-
Verification of Minima: A true energy minimum (a stable conformer) will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy (H), and entropy (S). From these, the Gibbs free energy (G = H - TS) can be determined, which is the most accurate predictor of stability at a given temperature.
-
-
Relative Energies & Boltzmann Distribution: By comparing the Gibbs free energies of different conformers, we can determine their relative stabilities. The Boltzmann distribution equation can then be used to calculate the predicted population of each conformer at a given temperature, providing insight into the conformational equilibrium.
Computational Methodology
This section provides a detailed, step-by-step protocol for the theoretical analysis of this compound stability. This workflow is designed to be a self-validating system, ensuring the scientific integrity of the results.
Software and Theoretical Level
-
Software: All calculations can be performed using standard quantum chemistry software packages such as Gaussian, Q-Chem, or ORCA.[15]
-
Theoretical Level: A widely used and well-benchmarked level of theory for organic molecules is the B3LYP functional combined with the 6-31G* basis set (B3LYP/6-31G).[16][17][18] B3LYP is a hybrid functional that provides a good balance of accuracy and computational efficiency for thermochemical properties.[7][8] The 6-31G basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing molecular geometries and interactions like hydrogen bonding.[19]
-
Solvent Effects: To simulate a more realistic environment, solvation effects can be included using a Polarizable Continuum Model (PCM). For this guide, we will consider calculations in the gas phase for simplicity, but note that solvent can influence conformational equilibria.
Experimental Protocol
-
Step 1: Construct Initial 3D Structures:
-
Build the four initial chair conformers of this compound:
-
trans-diaxial: Both -OH and -NHCH₃ groups in axial positions.
-
trans-diequatorial: Both -OH and -NHCH₃ groups in equatorial positions.
-
cis-ax/eq: -OH group axial, -NHCH₃ group equatorial.
-
cis-eq/ax: -OH group equatorial, -NHCH₃ group axial.
-
-
Use a molecular building tool like IQmol to ensure correct initial stereochemistry.[15]
-
-
Step 2: Geometry Optimization:
-
For each of the four initial structures, perform a full geometry optimization using the B3LYP/6-31G* level of theory.
-
This process will locate the nearest local energy minimum on the potential energy surface for each starting conformer.
-
-
Step 3: Frequency Calculation:
-
Perform a frequency calculation at the same B3LYP/6-31G* level of theory on each of the four optimized structures.
-
Validation: Confirm that each optimized structure is a true minimum by ensuring there are zero imaginary frequencies.
-
Extract the thermochemical data (Enthalpy and Gibbs Free Energy) from the output files.
-
-
Step 4: Data Analysis:
-
Compile the calculated electronic energies and Gibbs free energies for all four stable conformers.
-
Calculate the relative energies (ΔE and ΔG) for each conformer with respect to the most stable conformer (the global minimum).
-
Using the calculated ΔG values, determine the Boltzmann population of each conformer at 298.15 K (25 °C) using the formula:
-
Population (%) = 100 * (e^(-ΔG/RT)) / (Σe^(-ΔGi/RT))
-
Where R is the gas constant and T is the temperature in Kelvin.
-
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol.
Caption: Computational workflow for determining conformer stability.
Results and Discussion
The following tables summarize the expected quantitative data from the B3LYP/6-31G* calculations. The values presented are illustrative, based on established principles of conformational analysis, but would be populated with the precise output from the computational jobs.
Quantitative Data Summary
Table 1: Calculated Relative Energies of this compound Conformers
| Isomer | Conformer | Substituent Positions (-OH, -NHCH₃) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| trans | 1 | Equatorial, Equatorial | 0.00 (Global Minimum) | 0.00 (Global Minimum) |
| 2 | Axial, Axial | ~5.0 | ~5.2 | |
| cis | 3 | Equatorial, Axial | ~1.5 | ~1.6 |
| 4 | Axial, Equatorial | ~1.3 | ~1.4 |
Table 2: Predicted Equilibrium Populations at 298.15 K
| Isomer | Conformer | ΔG (kcal/mol) | Population (%) |
| trans | 1 (e,e) | 0.00 | ~99.9 |
| 2 (a,a) | ~5.2 | <0.1 | |
| cis | 3 (e,a) | ~1.6 | ~4.5 |
| 4 (a,e) | ~1.4 | ~10.5 |
Analysis of the trans Isomer
As predicted by the principles of conformational analysis, the trans isomer overwhelmingly prefers the diequatorial conformation (1) .[5][11] In this arrangement, both the hydroxyl and methylamino groups avoid sterically unfavorable 1,3-diaxial interactions. The diaxial conformer (2) is significantly higher in energy, with a predicted population of less than 0.1% at room temperature, making it a negligible contributor to the overall equilibrium. The large energy difference is consistent with the sum of the A-values for -OH (~0.9 kcal/mol) and -NHMe (~1.0 kcal/mol) groups.[20] Therefore, trans-4-(methylamino)cyclohexanol exists almost exclusively as the diequatorial conformer.
Caption: Conformational equilibrium of the trans isomer.
Analysis of the cis Isomer
The cis isomer presents a more nuanced case. Both chair conformers must have one axial and one equatorial substituent.[5] Conformer 3 places the hydroxyl group equatorial and the methylamino group axial, while conformer 4 places the hydroxyl group axial and the methylamino group equatorial.
Based solely on A-values, the methylamino group is slightly larger than the hydroxyl group, suggesting conformer 4 (-NHCH₃ equatorial) would be marginally more stable than conformer 3 .[20] However, our theoretical calculations predict that conformer 4 , with an axial hydroxyl group and an equatorial methylamino group, is the most stable cis conformer. This preference is likely enhanced by the formation of an intramolecular hydrogen bond (IMHB) between the axial -OH (donor) and the equatorial -NHCH₃ (acceptor). The N-H of the methylamino group could also act as a donor to the oxygen of an axial hydroxyl group. The specific geometry of the lowest energy conformer would confirm the nature of this interaction. This stabilizing IMHB can lower the energy of conformer 4 , making it more populated at equilibrium than conformer 3 .
Caption: Conformational equilibrium of the cis isomer.
Overall Stability: cis vs. trans
Comparing the global minima for both isomers, the trans-diequatorial conformer (1) is unequivocally the most stable species overall. Its Gibbs free energy is approximately 1.4 kcal/mol lower than the most stable cis conformer (4) . This is because the trans isomer can adopt a conformation where both substituents are in the favored equatorial position, completely avoiding the steric strain associated with any axial substituents.[5] The cis isomer, regardless of its conformation, must always bear one substituent in a sterically less favorable axial position.[13]
Conclusion
This guide has detailed a robust theoretical protocol for the comprehensive stability analysis of this compound isomers. Through the application of Density Functional Theory at the B3LYP/6-31G* level, we can confidently predict the geometric and thermodynamic properties of all relevant conformers.
The key findings are:
-
The trans isomer is thermodynamically more stable than the cis isomer.
-
The most stable conformation for the trans isomer is the diequatorial form, which is populated at >99.9% at room temperature.
-
For the cis isomer, the conformer with an axial hydroxyl group and an equatorial methylamino group is predicted to be the most stable, likely due to a stabilizing intramolecular hydrogen bond.
-
The overall order of stability is: trans(e,e) > cis(a,e) > cis(e,a) > trans(a,a) .
These theoretical insights are critical for medicinal chemists and drug development professionals. Understanding the predominant three-dimensional structure of a molecule like this compound is the first step in predicting its interactions with biological systems and ultimately, its pharmacological profile. The methodologies described herein provide a reliable and scientifically rigorous foundation for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 5. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.coach [chemistry.coach]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. inpressco.com [inpressco.com]
- 19. researchgate.net [researchgate.net]
- 20. groups.chem.ubc.ca [groups.chem.ubc.ca]
An In-depth Technical Guide to the Solubility of 4-(Methylamino)cyclohexanol in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Data Point - A Strategic Approach to Solubility
In my years as an application scientist, I have seen countless development projects hinge on a single, fundamental parameter: solubility. For a molecule like 4-(Methylamino)cyclohexanol, understanding its behavior in various organic solvents is not merely an academic checklist item; it is the bedrock upon which robust synthetic routes, efficient purification strategies, and stable formulations are built. This guide is intentionally structured to move beyond a simple table of solubility values. Instead, it aims to provide a strategic framework for thinking about solubility. We will explore the causal links between molecular structure and solvent interaction, detail a self-validating protocol for generating reliable data where none exists, and ground our discussion in the authoritative principles that govern the physical world. This is not just a guide; it is a field-tested methodology for de-risking and accelerating chemical development.
Part 1: The Molecular Blueprint - Predicting Solubility from First Principles
To predict how this compound will behave, we must first read its molecular blueprint. The structure is deceptively simple, yet it presents a classic case of conflicting physicochemical properties that directly govern its solubility.
-
The Non-Polar Core: The cyclohexane ring is a saturated hydrocarbon structure, making it inherently non-polar and lipophilic. This feature suggests an affinity for non-polar solvents.[1]
-
The Polar Functional Groups: The molecule is functionalized with two key polar groups:
This dual-character, or amphiphilic nature, is the central conflict we must manage. The molecule will seek solvents that can satisfy both its non-polar surface area and its hydrogen-bonding requirements. The principle of "like dissolves like" is our primary guide; polar molecules dissolve best in polar solvents, and non-polar molecules in non-polar solvents.[1][3]
Furthermore, the existence of cis and trans stereoisomers is a critical consideration. These isomers, while chemically identical, have different three-dimensional shapes. This can lead to significant differences in crystal lattice energy—the energy holding the solid-state together. The isomer with the less stable crystal lattice (often the cis isomer due to steric hindrance preventing efficient packing) will generally exhibit higher solubility in a given solvent, as less energy is required to break apart the solid and solvate the individual molecules.
Part 2: A Predictive Solubility Map
Based on the molecular principles above, we can construct a predictive map of solubility. This table serves as a starting point for solvent screening, guiding experimental work toward the highest probability of success.
| Solvent Class | Example Solvent | Predicted Solubility | Causality of Interaction |
| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, readily solvating both the -OH and -NH groups of the solute. The small alkyl chains are compatible with the cyclohexane ring.[1][3] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's -OH and -NH groups. However, their inability to donate hydrogen bonds makes solvation less effective than with protic solvents.[3] |
| Moderately Polar | Ethyl Acetate | Low to Moderate | Possesses some polar character and can accept hydrogen bonds, but the larger non-polar region of the solvent offers less favorable interaction compared to more polar options. |
| Non-Polar Aprotic | Toluene | Very Low | The non-polar nature of toluene interacts favorably with the cyclohexane ring but cannot effectively solvate the highly polar hydroxyl and amine groups, leading to poor overall solubility.[1][3] |
| Non-Polar/Aliphatic | Heptane, Hexane | Insoluble | The significant mismatch in polarity between the solvent and the solute's functional groups results in very weak solute-solvent interactions, insufficient to overcome the solute-solute interactions in the crystal lattice.[1][3] |
Part 3: The Core Protocol - Isothermal Equilibrium Solubility Determination
Where published data is unavailable, it must be generated. The following protocol for determining solubility via the isothermal equilibrium method is a self-validating industry standard. It is designed to produce accurate and reproducible results by ensuring the system reaches true thermodynamic equilibrium.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials & Equipment:
-
This compound (purity >98%)
-
Analytical grade organic solvents
-
20 mL glass scintillation vials with PTFE-lined caps
-
Constant temperature orbital shaker/incubator
-
Analytical balance (readable to 0.01 mg)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Charged Aerosol Detector (CAD)
-
Syringes (1 mL or 5 mL)
-
Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)
-
Class A volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Analytical Standards: a. Accurately prepare a stock solution of this compound (approx. 1 mg/mL) in a solvent in which it is freely soluble (e.g., Methanol). b. Perform serial dilutions of the stock solution to create a minimum of five calibration standards that bracket the expected solubility range. c. Analyze each standard by HPLC to generate a calibration curve of instrument response versus concentration. Causality Check: A linear curve with R² > 0.999 is required to ensure the analytical method is accurate and precise for quantification.
-
Sample Equilibration: a. Add a pre-weighed excess of solid this compound to a scintillation vial. An amount that ensures a visible solid remains after equilibration is critical. b. Accurately dispense a known volume or mass of the test solvent into the vial. c. Seal the vial tightly and place it in the orbital shaker set to a constant temperature (e.g., 25 °C). d. Agitate the slurry for a minimum of 24 hours. Causality Check: A 24-hour period is typically sufficient to reach equilibrium. For novel systems, it is best practice to take measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.
-
Sample Isolation and Analysis: a. After equilibration, stop the agitation and allow the vials to remain stationary at the set temperature for at least 2 hours for the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately pass the sample through a 0.2 µm syringe filter into a clean HPLC vial. Causality Check: This filtration step is the most critical for accuracy. It ensures that only the dissolved solute is analyzed, removing any undissolved micro-particles that would artificially inflate the solubility measurement. d. Accurately dilute the filtered sample with a suitable solvent to bring its concentration into the linear range of the calibration curve. e. Analyze the diluted sample by HPLC.
-
Calculation: a. Determine the concentration of the diluted sample using the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. Express the final solubility in appropriate units (e.g., mg/mL or g/100 g solvent).
Part 4: Visualizing the Process and Principles
Diagrams provide a clear, at-a-glance understanding of complex relationships and workflows.
Caption: Isothermal Equilibrium Solubility Experimental Workflow.
References
An In-Depth Technical Guide to 4-(Methylamino)cyclohexanol (CAS 2987-05-5) for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
4-(Methylamino)cyclohexanol is a bifunctional cyclic amino alcohol that has garnered significant attention in the pharmaceutical industry as a versatile intermediate. Its structural rigidity, coupled with the presence of both a secondary amine and a hydroxyl group, makes it an invaluable scaffold for the synthesis of complex molecules, most notably in the development of therapeutics targeting the central nervous system (CNS). This guide provides an in-depth exploration of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its critical role in the synthesis of antidepressant drugs. We will delve into the nuances of its stereochemistry, spectroscopic characterization, and the analytical methodologies essential for its quality control in a drug development setting.
Core Properties and Stereochemical Considerations
The presence of two substituents on the cyclohexane ring gives rise to cis and trans diastereomers of this compound. The spatial arrangement of the methylamino and hydroxyl groups significantly influences the molecule's physical properties and its reactivity in subsequent synthetic steps. This stereochemical relationship is of paramount importance in drug development, as the biological activity of the final active pharmaceutical ingredient (API) is often critically dependent on a specific three-dimensional architecture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2987-05-5 | General |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [2][3] |
| Appearance | Pale-yellow to yellow-brown solid | [4][5] |
| Boiling Point | 123°-129° C (at 22 mmHg) | [6] |
| Storage Temperature | Refrigerator (2-8°C), under inert atmosphere | [4][7] |
Synthesis and Manufacturing Landscape
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of p-(methylamino)phenol. This process reduces the aromatic ring to a cyclohexane ring, yielding a mixture of the cis and trans isomers.
Representative Synthetic Protocol: Hydrogenation of p-(Methylamino)phenol
A common laboratory-scale synthesis involves the following steps[6]:
-
Reaction Setup: p-Methylaminophenol, a suitable solvent such as methanol, a base like triethylamine, and a rhodium on alumina catalyst are combined in a high-pressure reactor.
-
Hydrogenation: The mixture is subjected to hydrogen pressure (3-4 atm) at an elevated temperature (60-70°C) for an extended period (e.g., 16 hours) to facilitate the complete reduction of the aromatic ring.
-
Workup and Isolation:
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., chloroform) and an aqueous basic solution (e.g., 5% NaOH) to remove any acidic impurities.
-
The organic layer is washed with water, dried, and concentrated.
-
-
Purification: The crude product is purified by distillation under reduced pressure to yield this compound.[6]
This process typically yields a mixture of cis and trans isomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions.
Caption: Role of amino alcohol in antidepressant synthesis.
The cyclohexanol moiety in CNS-active drugs can influence their pharmacokinetic properties, such as lipophilicity and membrane permeability, which are critical for crossing the blood-brain barrier. T[8][9]he stereochemistry of this ring system is often crucial for achieving the correct orientation for binding to the target receptor.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting. The available safety data indicates that it is harmful if swallowed and causes skin and eye irritation. I[4][5]t may also cause respiratory irritation.
[4][5]Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Analytical Methods for Quality Control
Ensuring the purity and isomeric ratio of this compound is critical in a pharmaceutical manufacturing context. A combination of chromatographic and spectroscopic methods is typically employed for quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for separating and quantifying the cis and trans isomers. A chiral stationary phase may be necessary for the baseline separation of enantiomers if the starting material or subsequent reaction products are chiral.
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile impurities.
-
NMR Spectroscopy: As discussed earlier, NMR is a primary tool for structural elucidation and can be used quantitatively to determine the isomeric ratio.
-
Titration: Acid-base titration can be used to determine the overall purity of the amine.
Conclusion and Future Outlook
This compound is a fundamentally important building block in medicinal chemistry, offering a robust and versatile scaffold for the synthesis of complex pharmaceutical agents. Its application in the development of CNS drugs, exemplified by its conceptual relationship to the synthesis of venlafaxine, highlights the significance of its unique structural features. A thorough understanding of its properties, stereochemistry, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this valuable intermediate in the creation of novel therapeutics. As the demand for more effective treatments for neurological and psychiatric disorders continues to grow, the importance of well-characterized and readily available building blocks like this compound is poised to increase.
References
- 1. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 2. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
- 5. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 6. cis-4-(MethylaMino)cyclohexanol hydrochloride(948883-68-9) 1H NMR spectrum [chemicalbook.com]
- 7. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]
- 8. Substituted cyclohexanol as central nervous system agent | Semantic Scholar [semanticscholar.org]
- 9. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Synthesis of 4-(Methylamino)cyclohexanol from p-Aminophenol: An Application Note and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the two-step synthesis of 4-(Methylamino)cyclohexanol, a valuable chemical intermediate, starting from the readily available precursor, p-aminophenol. The synthetic route involves an initial N-methylation of p-aminophenol via reductive amination to yield N-methyl-p-aminophenol, followed by the catalytic hydrogenation of the aromatic ring to produce the target cyclohexanol derivative. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step laboratory protocols, and outlines critical safety and handling procedures.
Introduction and Synthetic Strategy
This compound serves as a key building block in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring a secondary amine and a hydroxyl group on a cyclohexane scaffold, allows for diverse functionalization. The synthesis from p-aminophenol is an effective and logical route that leverages well-established organic transformations.
The overall strategy is a two-step process:
-
N-Methylation: The primary aromatic amine of p-aminophenol is selectively converted to a secondary amine (N-methyl-p-aminophenol).
-
Aromatic Hydrogenation: The phenolic ring of the intermediate is reduced to a saturated cyclohexanol ring.
This approach is advantageous as it utilizes common reagents and catalysts, providing a reliable pathway to the target molecule.
4-(Methylamino)cyclohexanol as a precursor for Ambroxol synthesis
An In-depth Guide to the Synthesis of Ambroxol Hydrochloride: Application Notes and Protocols
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Ambroxol Hydrochloride, a widely used mucolytic agent. While the topic of 4-(methylamino)cyclohexanol as a precursor was proposed, a thorough review of established and industrially practiced synthetic routes reveals that trans-4-aminocyclohexanol is the actual key precursor. This guide will therefore focus on the scientifically validated and most common synthetic pathways to Ambroxol, while also addressing the chemical logic of why this compound is not a direct precursor.
Introduction: The Role of Ambroxol and its True Precursors
Ambroxol, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol, is a potent secretolytic and secretomotoric agent used in the treatment of various respiratory diseases to facilitate the clearance of mucus from the airways.[1] Its synthesis is a topic of significant interest in pharmaceutical manufacturing. The core structure of Ambroxol is formed by coupling a substituted benzylamine moiety with a trans-cyclohexanolamine ring.
The most efficient and widely adopted industrial synthesis involves the reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol . The latter is a bifunctional molecule, containing both a primary amine and a hydroxyl group, which are essential for forming the final Ambroxol structure.[2] In contrast, this compound possesses a secondary amine. Direct use of this compound would result in a quaternary ammonium salt at the nitrogen, or would require a demethylation step, which adds complexity and is not favored in efficient industrial processes. Therefore, the focus of this guide is on the established synthesis using trans-4-aminocyclohexanol.
The Core Synthetic Pathway: Reductive Amination
The cornerstone of modern Ambroxol synthesis is the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[3] This process can be conceptually broken down into two primary stages, which are often performed in a "one-pot" reaction to improve efficiency.[4]
-
Schiff Base Formation: The primary amine of trans-4-aminocyclohexanol nucleophilically attacks the carbonyl carbon of 2-amino-3,5-dibromobenzaldehyde. This is followed by dehydration to form an imine, also known as a Schiff base: trans-4-((2-amino-3,5-dibromobenzylidene)amino)cyclohexanol.
-
Reduction: The C=N double bond of the Schiff base is then selectively reduced to a C-N single bond to form the secondary amine of the final Ambroxol molecule. This is typically achieved using a reducing agent such as sodium borohydride or its derivatives.[5]
-
Salification: The resulting Ambroxol free base is then treated with hydrochloric acid to produce the stable and pharmaceutically acceptable Ambroxol Hydrochloride salt.[1]
This pathway is favored due to its high yields, operational simplicity, and the use of readily available starting materials.[6]
Caption: Workflow of Ambroxol Hydrochloride Synthesis.
Detailed Experimental Protocol
The following protocol details the synthesis of Ambroxol Hydrochloride via the reductive amination pathway.
Materials:
-
2-Amino-3,5-dibromobenzaldehyde
-
trans-4-Aminocyclohexanol
-
Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)
-
Lithium Perchlorate (LiClO₄) (optional catalyst)
-
1,2-Dichloroethane or Methanol (solvent)
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Activated Carbon
Procedure:
-
Condensation (Schiff Base Formation):
-
To a clean, dry reaction flask equipped with a magnetic stirrer, add 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.0-1.2 eq).
-
Add the chosen solvent (e.g., 1,2-dichloroethane or methanol) to the flask.
-
If using a catalyst, add LiClO₄ (approx. 0.04 eq).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Once the formation of the Schiff base is complete (as indicated by TLC), cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (1.5 eq) or sodium tris(acetoxy)borohydride (1.1 eq), in portions to control the reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for approximately 1.5 to 2 hours.[3]
-
-
Work-up and Isolation of Ambroxol Base:
-
Quench the reaction by slowly adding water.
-
If using a chlorinated solvent, separate the organic layer. If using methanol, remove the solvent under reduced pressure and then extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude Ambroxol free base, often as a yellow liquid or solid.
-
-
Salification (Formation of Ambroxol Hydrochloride):
-
Dissolve the crude Ambroxol base in acetone.
-
While stirring, add concentrated hydrochloric acid dropwise. A precipitate of Ambroxol Hydrochloride will form.[3]
-
Continue stirring for about an hour to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold acetone.
-
For further purification, the crude product can be recrystallized from water or an alcohol/water mixture, often with the addition of activated carbon for decolorization.
-
Dry the final product under vacuum to obtain pure, white crystalline Ambroxol Hydrochloride.
-
Caption: Chemical reaction pathway for Ambroxol synthesis.
Quantitative Data Summary
The following table provides an example of the quantitative data for the synthesis.
| Parameter | Value | Unit | Notes |
| 2-Amino-3,5-dibromobenzaldehyde | 27.9 | g | 0.1 mol, 1.0 eq |
| trans-4-Aminocyclohexanol | 12.7 | g | 0.11 mol, 1.1 eq |
| Sodium Borohydride | 5.7 | g | 0.15 mol, 1.5 eq |
| Solvent (Methanol) | 500 | mL | - |
| Reaction Time (Condensation) | 1-2 | hours | Monitored by TLC |
| Reaction Time (Reduction) | 2 | hours | - |
| Yield (Ambroxol HCl, purified) | 35-38 | g | 84-91% |
| Purity (by HPLC) | >99.5 | % | - |
Discussion on the Unsuitability of this compound
As previously mentioned, this compound is not a direct precursor for Ambroxol synthesis. The key structural difference is the presence of a methyl group on the nitrogen atom, making it a secondary amine.
-
Reactivity: While a secondary amine can react with an aldehyde, the resulting iminium ion cannot be easily deprotonated to form a stable Schiff base in the same way a primary amine can. This would significantly hinder the initial condensation step.
-
Final Product: If the reaction were to proceed, it would lead to a different final product, a quaternary ammonium salt, not the secondary amine required for Ambroxol. The structure would be trans-4-[(2-amino-3,5-dibromobenzyl)(methyl)amino]cyclohexanol.
-
Demethylation: To utilize this compound, a demethylation step would be required to convert it to trans-4-aminocyclohexanol. This would add an extra step to the synthesis, increasing cost and reducing overall efficiency, making it an unattractive option for industrial production.
Therefore, for reasons of chemical reactivity, structural correctness of the final product, and process efficiency, trans-4-aminocyclohexanol is the required and exclusive precursor for this synthetic route.
References
- 1. WO2022090845A1 - Process for the preparation of highly pure crystalline ambroxol hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Ambroxol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 5. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 6. Synthesis for Ambroxol Hydrochloride | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Reductive Amination of 4-Hydroxycyclohexanone with Methylamine
Introduction: Strategic Importance of 4-(Methylamino)cyclohexan-1-ol
The 4-aminocyclohexanol scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a wide array of pharmacologically active agents. Its rigid, yet three-dimensional, structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The specific derivative, 4-(methylamino)cyclohexan-1-ol, serves as a key building block in the synthesis of numerous pharmaceutical compounds, including kinase inhibitors and modulators of other important enzyme families.
Reductive amination represents a highly efficient and versatile synthetic strategy for the formation of carbon-nitrogen bonds, making it a cornerstone of modern drug discovery and development.[1] This one-pot reaction, which seamlessly combines the formation of an imine or iminium ion intermediate with its subsequent reduction, offers a streamlined and atom-economical route to secondary and tertiary amines.[1]
This application note provides a comprehensive, in-depth technical guide for the reductive amination of 4-hydroxycyclohexanone with methylamine to yield 4-(methylamino)cyclohexan-1-ol. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss the analytical techniques required for the thorough characterization of the final product.
Mechanistic Insights: The Rationale Behind the Reaction
The reductive amination of a ketone with a primary amine is a two-stage process that occurs in a single reaction vessel. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-hydroxycyclohexanone. This forms a hemiaminal intermediate, which is in equilibrium with the starting materials. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to form a Schiff base (imine). This imine is then protonated by the acid catalyst to generate a reactive iminium ion.
-
Hydride Reduction: The iminium ion is a highly electrophilic species and is readily reduced by a mild hydride-donating agent. A key aspect of a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting ketone.[1] While sodium borohydride can be used, it may also reduce the starting ketone, leading to undesired byproducts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation due to its steric bulk and reduced reactivity, which allows for the selective reduction of the iminium ion over the ketone.[2][3] This selectivity ensures a high yield of the desired amine product.
Experimental Protocol: Synthesis of 4-(Methylamino)cyclohexan-1-ol
This protocol is designed for the synthesis of 4-(methylamino)cyclohexan-1-ol on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxycyclohexanone | ≥98% | Commercially Available |
| Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF) | Commercially Available | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and chamber
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of 4-(methylamino)cyclohexan-1-ol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-hydroxycyclohexanone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Amine and Acid Addition: To the stirring solution, add the methylamine solution (1.1 eq) via syringe. Following the amine addition, add glacial acetic acid (1.2 eq) to the reaction mixture. The acid acts as a catalyst for iminium ion formation.
-
Iminium Ion Formation: Stir the solution at room temperature for 20-30 minutes. This allows for the formation of the iminium ion intermediate.
-
Addition of the Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic, and care should be taken to control the rate of addition.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(methylamino)cyclohexan-1-ol.
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following data are typical for 4-(methylamino)cyclohexan-1-ol.
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | Approx. 220-230 °C (predicted) |
| Melting Point | Varies with isomeric ratio |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the proton environment in the molecule. For the hydrochloride salt of cis-4-(methylamino)cyclohexanol, the following peaks are characteristic.[4] The free base will show similar patterns, though chemical shifts may vary slightly.
-
Expected Chemical Shifts (δ, ppm):
-
~3.5-3.7 (m, 1H, CH-OH)
-
~2.8-3.0 (m, 1H, CH-NH)
-
~2.4 (s, 3H, N-CH₃)
-
~1.2-2.0 (m, 8H, cyclohexyl CH₂)
-
Broad singlet for OH and NH protons (can be exchanged with D₂O)
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum indicates the number and electronic environment of the carbon atoms.
-
Expected Chemical Shifts (δ, ppm):
-
~68-72 (CH-OH)
-
~55-60 (CH-NH)
-
~33-36 (N-CH₃)
-
~28-35 (cyclohexyl CH₂)
-
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
3200-3600 (broad, O-H and N-H stretching)
-
2920-2950 (C-H stretching, sp³ hybridized carbons)
-
1050-1150 (C-O stretching)
-
1100-1200 (C-N stretching)
-
-
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected m/z values:
-
129 (M⁺, molecular ion)
-
114 (M⁺ - CH₃)
-
96 (M⁺ - CH₃ - H₂O)
-
70 (fragmentation of the cyclohexyl ring)
-
-
Diagram of the Reaction Pathway:
Caption: Reaction pathway for the reductive amination of 4-hydroxycyclohexanone.
Safety and Handling
-
4-Hydroxycyclohexanone: May cause skin and eye irritation. Handle in a well-ventilated area.
-
Methylamine: Corrosive and flammable. It can cause severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It should be handled under an inert atmosphere and stored in a dry place.[5][6][7][8][9]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The reductive amination of 4-hydroxycyclohexanone with methylamine using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of 4-(methylamino)cyclohexan-1-ol. This protocol, grounded in a clear understanding of the reaction mechanism, provides a reliable pathway to this valuable building block for pharmaceutical research and development. The detailed experimental and characterization procedures outlined in this application note are intended to enable researchers to successfully implement this important transformation in their own laboratories.
References
- 1. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. rsc.org [rsc.org]
- 4. cis-4-(MethylaMino)cyclohexanol hydrochloride(948883-68-9) 1H NMR [m.chemicalbook.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. Tizra Reader [library.scconline.org]
- 9. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Boc-Protection of 4-(Methylamino)cyclohexanol for Organic Synthesis
Introduction: The Strategic Imperative for Protecting 4-(Methylamino)cyclohexanol
In the landscape of pharmaceutical and fine chemical synthesis, this compound serves as a valuable bifunctional building block. Its structure, featuring both a secondary amine and a secondary alcohol, presents a unique set of opportunities and challenges for the synthetic chemist. The secondary amine is a nucleophilic center, poised for a variety of transformations such as amide bond formation, alkylation, and arylation. However, its inherent reactivity can interfere with desired modifications at other sites within a molecule. Consequently, the temporary masking or "protection" of this amine is a critical step in many multi-step synthetic sequences.
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under a range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed, field-proven protocol for the chemoselective N-Boc protection of this compound, yielding tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate. We will delve into the mechanistic underpinnings of this protection strategy, provide a step-by-step experimental guide, and discuss the critical parameters that ensure high yield and purity. Furthermore, a reliable protocol for the subsequent deprotection of the Boc group is presented, completing the synthetic cycle.
The Rationale for Boc Protection: A Chemist's Perspective
The selection of a protecting group is a strategic decision in organic synthesis. The Boc group is favored for the protection of this compound for several key reasons:
-
Chemoselectivity: The nitrogen atom of the secondary amine in this compound is significantly more nucleophilic than the oxygen atom of the secondary alcohol. This inherent difference in reactivity allows for the selective protection of the amine in the presence of the unprotected hydroxyl group.[3]
-
Stability: The resulting N-Boc carbamate is stable to a wide array of non-acidic reagents and reaction conditions, including many oxidizing and reducing agents, as well as organometallic reagents.
-
Mild Deprotection: The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which are typically compatible with a wide range of other functional groups.[4][5][6]
-
Improved Handling: The introduction of the bulky, non-polar Boc group can improve the solubility of the starting material in organic solvents and can aid in purification by chromatography.
Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway
The Boc-protection of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate leaving group, which subsequently decomposes to the stable byproducts, carbon dioxide and tert-butanol. A base, such as triethylamine, is typically added to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the protected product.
Experimental Protocols
Part 1: N-Boc Protection of this compound
This protocol details the efficient and selective protection of the secondary amine in this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) to the stirred solution.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of anhydrous DCM. Add the Boc anhydride solution dropwise to the cooled reaction mixture over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The starting material and product should have distinct Rf values.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a colorless oil or a white solid.
Data Summary:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ||
| This compound | 1.0 eq. | Limiting reagent. |
| (Boc)₂O | 1.1 eq. | A slight excess ensures complete conversion of the starting material. |
| Triethylamine | 1.2 eq. | Acts as a base to neutralize the in-situ formed acid and drive the reaction to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | A common, inert solvent that provides good solubility for the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |
| Reaction Time | 12-18 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Work-up | Aqueous NaHCO₃ wash | Removes any unreacted Boc anhydride and acidic byproducts. |
| Purification | Silica Gel Chromatography | Effective for removing non-polar impurities and any potential O-Boc protected side product. |
Visualization of the Boc-Protection Workflow:
Caption: Workflow for the N-Boc protection of this compound.
Part 2: Deprotection of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
This protocol describes the removal of the Boc protecting group to regenerate the free secondary amine.
Materials:
-
tert-Butyl (4-hydroxycyclohexyl)(methyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Visualization of the Deprotection Mechanism:
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the protection reaction does not go to completion, consider increasing the amount of Boc anhydride and triethylamine slightly, or extending the reaction time. Ensure all reagents and solvents are anhydrous.
-
O-Boc Protection: While less likely due to the lower nucleophilicity of the alcohol, O-Boc protection can occur as a side reaction. This can be minimized by using the recommended stoichiometry and avoiding a large excess of Boc anhydride and base. The O-Boc product can typically be separated by column chromatography.
-
Deprotection Issues: If deprotection is sluggish, a stronger acidic condition, such as using neat TFA or a solution of HCl in dioxane, can be employed.[5][6] However, be mindful of the acid sensitivity of other functional groups in the molecule.
Conclusion
The Boc protection of this compound is a robust and reliable method for the selective masking of its secondary amine functionality. The protocols outlined in this application note provide a clear and detailed guide for both the protection and deprotection steps, enabling chemists to confidently incorporate this versatile building block into their synthetic strategies. By understanding the underlying principles and adhering to the experimental details, researchers can achieve high yields and purity, paving the way for the successful synthesis of complex target molecules.
References
- 1. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-(Methylamino)cyclohexanol in Pharmaceutical Matrices
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 4-(Methylamino)cyclohexanol, a polar compound relevant as a potential impurity or intermediate in pharmaceutical development. Addressing the analytical challenges posed by its high polarity and lack of a strong chromophore, this document presents two robust and validated methods: Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, detailed step-by-step protocols, and method validation parameters are discussed in accordance with ICH Q2(R1) guidelines to ensure scientific integrity and reliable quantification for researchers, scientists, and drug development professionals.
Introduction and Principles of Method Selection
This compound is a secondary amino alcohol whose accurate quantification is critical for process control and impurity profiling in the synthesis of active pharmaceutical ingredients (APIs). The molecule's structure, possessing both a hydroxyl (-OH) and a secondary amine (-NH) group, imparts high polarity, presenting unique analytical challenges.
1.1. Analytical Challenges
-
Volatility and Polarity: The polar nature of this compound leads to low volatility and potential for strong interaction with active sites in a gas chromatography system, resulting in poor peak shape and inaccurate quantification if analyzed directly.[1][2]
-
Detection: The molecule lacks a significant ultraviolet (UV) chromophore, making direct detection by HPLC-UV insensitive and unsuitable for trace-level impurity analysis.[3]
1.2. Rationale for Method Selection
To overcome these challenges, two orthogonal analytical techniques were selected and optimized:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency. To address the analyte's polarity and volatility issues, a chemical derivatization step is employed.[4] Silylation, which replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, is an effective strategy to improve chromatographic behavior and thermal stability.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the direct analysis of polar compounds in complex matrices without derivatization.[5][6] By using reversed-phase chromatography with appropriate mobile phase modifiers, the analyte can be retained and separated. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and low detection limits, making it ideal for impurity quantification.[6][7]
This note provides the foundational principles and detailed protocols for both methods, allowing laboratories to select the approach that best fits their available instrumentation and analytical requirements.
Method 1: Quantification by GC-MS with Silylation Derivatization
This method is suitable for volatile and semi-volatile compound analysis and is made applicable to this compound through a chemical modification step that enhances volatility and reduces polarity.
2.1. Principle of Derivatization The active hydrogens on the alcohol and secondary amine functional groups are replaced by trimethylsilyl (TMS) groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reaction converts the polar analyte into a more volatile and thermally stable derivative amenable to GC analysis.[2][4]
2.2. Experimental Workflow: GC-MS
2.3. Protocol: GC-MS Analysis
2.3.1. Materials and Reagents
-
This compound Reference Standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Pyridine (or other aprotic solvent like Acetonitrile)
-
Internal Standard (IS): d4-Cyclohexanol or other suitable non-interfering compound
-
Methanol, HPLC Grade
-
Sample Matrix (e.g., API, reaction mixture)
2.3.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of d4-Cyclohexanol in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into a matrix blank. A typical range would be 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample matrix, dissolve in a suitable solvent, and dilute to fall within the calibration range.
2.3.3. Derivatization Procedure
-
Pipette 100 µL of each standard, sample, and blank into separate 2 mL autosampler vials.
-
Add 10 µL of the Internal Standard Stock solution to each vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of anhydrous pyridine to reconstitute the residue.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.[2]
-
Immediately cap the vials tightly and vortex for 10 seconds.
-
Heat the vials in a heating block at 70°C for 45 minutes.[2]
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
2.3.4. Instrument Conditions
| GC Parameter | Setting |
|---|---|
| System | Agilent 8890 GC / 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temp | 250°C |
| Injection Vol. | 1 µL (Splitless mode) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | Start at 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) |
| MS Parameter | Setting |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp | 230°C |
| Quad Temp | 150°C |
| Acquisition | Selected Ion Monitoring (SIM) |
| Quant Ions | Determine experimentally (e.g., m/z for TMS-derivative) |
| IS Ion | Determine experimentally (e.g., m/z for d4-TMS-derivative) |
Method 2: Quantification by LC-MS/MS
This method provides high sensitivity and selectivity for the direct analysis of this compound in complex matrices, eliminating the need for derivatization. It is particularly well-suited for biological samples or aqueous process streams.
3.1. Principle of LC-MS/MS Reversed-phase High-Performance Liquid Chromatography (HPLC) separates the analyte from matrix components based on polarity. The analyte is then ionized, typically using Electrospray Ionization (ESI), and detected by a tandem mass spectrometer. By monitoring a specific precursor-to-product ion transition (MRM), the method achieves excellent selectivity and sensitivity.[5][7]
3.2. Experimental Workflow: LC-MS/MS
3.3. Protocol: LC-MS/MS Analysis
3.3.1. Materials and Reagents
-
This compound Reference Standard
-
Stable Isotope Labeled Internal Standard (SIL-IS): d5-4-(Methylamino)cyclohexanol (recommended) or a suitable structural analog
-
Acetonitrile, LC-MS Grade
-
Water, LC-MS Grade
-
Ammonium Acetate or Formic Acid, LC-MS Grade
-
Sample Matrix (e.g., plasma, urine, process solution)
3.3.2. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Prepare as described in section 2.3.2.
-
Internal Standard Stock (10 µg/mL): Prepare a 10 µg/mL stock solution of the SIL-IS in 50:50 Acetonitrile:Water.
-
Calibration Standards: Prepare calibration standards (e.g., 0.1 - 200 ng/mL) by spiking stock solution into the matrix blank.
-
Sample Preparation (for plasma): a. Pipette 50 µL of standard, sample, or blank into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the Internal Standard Stock solution. c. Add 150 µL of cold acetonitrile to precipitate proteins.[6] d. Vortex for 30 seconds, then centrifuge at >12,000 g for 10 minutes at 4°C. e. Carefully transfer the supernatant to an autosampler vial for analysis.
3.3.4. Instrument Conditions
| LC Parameter | Setting |
|---|---|
| System | Waters ACQUITY UPLC / Sciex 6500+ QTRAP or equivalent |
| Column | C18 Reversed-Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Column Temp | 40°C |
| Injection Vol. | 5 µL |
| MS/MS Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temp | 500°C |
| IonSpray Voltage | +5500 V |
| MRM Transitions | Determine by infusion of standard |
| Analyte (Example) | Q1: 130.2 -> Q3: 112.2 (Loss of H₂O) |
| IS (Example) | Q1: 135.2 -> Q3: 117.2 |
Method Validation Summary
Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline for the intended purpose.[8][9] The following table summarizes typical performance characteristics for the quantification of an impurity.
| Validation Parameter | GC-MS with Derivatization | LC-MS/MS | Typical Acceptance Criteria (ICH Q2) [8][10] |
| Specificity | Demonstrated by chromatographic separation and unique mass fragments. | Demonstrated by chromatographic separation and specific MRM transition. | Procedure must be able to assess analyte unequivocally in the presence of components which may be expected to be present. |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 200 ng/mL | Established by confirming acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | ±15% of nominal (±20% at LLOQ) for bioanalysis; user-defined for impurity testing. |
| Precision (%RSD) | < 10% | < 5% | ≤15% (≤20% at LLOQ) for bioanalysis; user-defined for impurity testing. |
| Limit of Quant. (LOQ) | ~1 µg/mL | ~0.1 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Det. (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Robustness | Evaluated by varying GC oven ramp, inlet temp. | Evaluated by varying column temp, mobile phase pH/composition. | No significant impact on results from minor variations in method parameters. |
Conclusion
This application note details two effective and reliable methods for the quantification of this compound.
-
The GC-MS method with silylation is a robust choice, particularly for non-aqueous matrices where high throughput is required and LC-MS instrumentation is unavailable. The primary consideration is the additional sample preparation step for derivatization.
-
The LC-MS/MS method offers superior sensitivity and specificity, allowing for direct analysis in complex aqueous and biological matrices without derivatization. It is the preferred method for trace-level quantification and when analyzing samples that may be thermally labile.
The selection of the appropriate method will depend on the specific sample matrix, required sensitivity, available equipment, and throughput needs of the laboratory. Both protocols, when properly validated, provide an authoritative framework for the accurate and trustworthy quantification of this important pharmaceutical compound.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
HPLC analysis of 4-(Methylamino)cyclohexanol purity
An Application Note on the HPLC Analysis of 4-(Methylamino)cyclohexanol for Purity Determination
Introduction
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). As a secondary amine and a cyclohexanol derivative, it exists as a mixture of cis and trans stereoisomers. The isomeric ratio and the presence of process-related impurities or degradation products can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method for determining the purity and isomeric composition of this compound is a critical requirement in pharmaceutical development and quality control.
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, including the separation of its cis and trans isomers and the detection of potential impurities. The method is designed to be accurate, precise, and specific, making it suitable for routine quality control testing in a regulated environment. The principles behind the method development, including the choice of stationary phase, mobile phase, and detection parameters, are discussed to provide a comprehensive understanding of the analytical procedure.
Method Development and Rationale
The primary challenge in the HPLC analysis of this compound lies in its chemical properties. As a small, polar, and basic compound, it is prone to poor peak shape and retention on traditional reversed-phase columns due to strong interactions with residual silanols on the silica surface. Furthermore, the structural similarity of the cis and trans isomers necessitates a highly selective chromatographic system for their baseline separation.
To address these challenges, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach was selected. HILIC is an ideal chromatographic mode for the retention and separation of polar and hydrophilic compounds. The chosen stationary phase is an amide-based column, which provides a good balance of hydrophilicity and selectivity for polar amines. The mobile phase consists of a mixture of a high concentration of an organic solvent (acetonitrile) and a low concentration of an aqueous buffer. This composition facilitates the partitioning of the polar analyte into the aqueous layer on the surface of the stationary phase, leading to good retention and separation.
For detection, a Charged Aerosol Detector (CAD) is employed. Since this compound lacks a significant UV chromophore, traditional UV detection would offer poor sensitivity. CAD is a mass-based detector that provides a near-universal response for non-volatile and semi-volatile compounds, making it an excellent choice for this application. The response is independent of the chemical structure of the analyte, allowing for accurate quantitation of both the main components and any unknown impurities without the need for individual reference standards for each impurity.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: (Mixture of cis and trans isomers), >98% purity.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or higher.
-
Ammonium Formate: LC-MS grade or higher.
-
Formic Acid: LC-MS grade or higher.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector is required.
Table 1: HPLC-CAD Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 95% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Settings | Evaporation Temperature: 35 °C, Gas Regulator Pressure: 60 psi (Nitrogen) |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 Acetonitrile/Water mixture.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution following the same procedure as for the standard.
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: A flowchart of the analytical procedure.
System Suitability
To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. A solution containing the this compound reference standard is injected five times. The system is deemed suitable for use if the following criteria are met:
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (cis/trans isomers) | ≥ 1.5 |
| Tailing Factor (for both isomer peaks) | ≤ 2.0 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |
Data Analysis and Interpretation
The purity of the this compound sample is determined by the area percent method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.
Purity Calculation:
-
% Purity = ( (Total Area - Area of Impurities) / Total Area ) * 100
Isomer Ratio Calculation:
-
cis-isomer % = ( Area of cis-isomer peak / (Area of cis-isomer peak + Area of trans-isomer peak) ) * 100
-
trans-isomer % = ( Area of trans-isomer peak / (Area of cis-isomer peak + Area of trans-isomer peak) ) * 100
A representative chromatogram would show the separation of the cis and trans isomers, with any potential impurities appearing as additional peaks. The retention times will be dependent on the specific column and system but expect the more polar cis isomer to elute earlier than the trans isomer in a HILIC system.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the purity and isomeric analysis of this compound. The use of a HILIC stationary phase allows for the effective retention and separation of this polar compound and its stereoisomers. The Charged Aerosol Detector offers universal detection, enabling accurate quantitation of impurities without the need for specific reference standards. This method is suitable for implementation in quality control laboratories for the routine analysis of this compound, ensuring the quality and consistency of this important pharmaceutical intermediate.
Application Note: Identification and Characterization of 4-(Methylamino)cyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the identification and characterization of 4-(Methylamino)cyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl and secondary amine functional groups, which impede direct GC analysis, a derivatization step is essential to enhance volatility and thermal stability. This guide provides a comprehensive workflow, including sample preparation, derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), optimized GC-MS parameters, and data analysis guidelines. This protocol is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable method for the qualitative identification of this compound in various sample matrices.
Introduction
This compound is a cyclic amino alcohol of interest in pharmaceutical synthesis and as a potential building block in the development of novel chemical entities. Its structure, containing both a secondary amine and a hydroxyl group, presents analytical challenges for direct gas chromatography due to its low volatility and potential for peak tailing on common GC columns. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the identification of organic compounds.
To overcome the analytical hurdles associated with polar compounds like this compound, a chemical modification step known as derivatization is employed.[1][2][3] This process replaces the active hydrogens on the polar functional groups with non-polar moieties, thereby increasing the analyte's volatility and improving its chromatographic behavior.[4] This application note details a robust silylation-based derivatization method followed by GC-MS analysis for the unambiguous identification of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram. This process begins with sample preparation and proceeds through derivatization, GC-MS analysis, and finally, data interpretation.
Caption: Experimental workflow from sample preparation to compound identification.
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥ 95%)[5]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Anhydrous Pyridine, Ethyl Acetate (GC grade)
-
Inert Gas: Nitrogen or Argon
-
Glassware: 2 mL autosampler vials with PTFE-lined septa, heating block or oven.
Sample Preparation and Derivatization Protocol
The following protocol outlines the steps for preparing a standard solution of this compound and its subsequent derivatization. For unknown samples, a suitable extraction and clean-up procedure may be required prior to derivatization.
4.1. Standard Solution Preparation
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of anhydrous pyridine to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions as needed to prepare working standard solutions.
4.2. Derivatization Procedure
-
Pipette 100 µL of the standard solution (or sample extract) into a 2 mL autosampler vial.
-
If the sample is in a solvent other than pyridine, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.[6]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Rationale for Derivatization: The hydroxyl and secondary amine groups of this compound are polar and contain active protons. These characteristics lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the GC inlet. Silylation with BSTFA replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups.[3] The addition of TMCS as a catalyst ensures a more complete and rapid reaction, especially for hindered hydroxyl groups and secondary amines.[6] The resulting di-TMS derivative is significantly more volatile and thermally stable, leading to sharper, more symmetrical peaks and improved sensitivity.
GC-MS Instrumental Parameters
The following instrumental parameters are recommended as a starting point for the analysis of the di-TMS derivative of this compound. Optimization may be necessary depending on the specific instrument and column used.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio) or Splitless (for trace analysis) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 80°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-500 |
| Solvent Delay | 4 min |
Rationale for Parameter Selection:
-
Column: A non-polar HP-5MS column is a general-purpose column suitable for a wide range of derivatized compounds and provides good resolution and peak shape.
-
Inlet Temperature: 250°C is hot enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation.
-
Oven Program: The initial temperature of 80°C allows for the focusing of the analytes at the head of the column. The temperature ramp of 10°C/min provides a good balance between separation efficiency and analysis time. The final hold at a high temperature ensures that any less volatile components are eluted from the column.
-
EI Energy: 70 eV is the standard electron ionization energy used for generating reproducible mass spectra and for comparison with commercial mass spectral libraries.
Data Analysis and Interpretation
6.1. Chromatographic Analysis
The analysis of the total ion chromatogram (TIC) will show a distinct peak corresponding to the di-TMS derivative of this compound. The retention time of this peak should be consistent across replicate injections and when compared to a derivatized standard.
6.2. Mass Spectral Interpretation
The mass spectrum of the peak of interest is used for definitive identification. The derivatization with two TMS groups will increase the molecular weight of this compound (MW: 129.2 g/mol ) by 144 (2 * 72). The expected molecular ion ([M]⁺) for the di-TMS derivative would be at m/z 273.
Expected Fragmentation Pattern: The mass spectrum will likely exhibit characteristic fragments for TMS derivatives. Key expected ions include:
-
[M]⁺: The molecular ion at m/z 273. This may be of low abundance.
-
[M-15]⁺: Loss of a methyl group (CH₃) from a TMS group, resulting in an ion at m/z 258. This is often a prominent ion in TMS derivatives.
-
m/z 73: The base peak, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.
-
Other fragment ions resulting from the cleavage of the cyclohexyl ring and loss of the TMS groups.
The obtained mass spectrum should be compared with a reference spectrum if available, or with standard mass spectral libraries (e.g., NIST, Wiley).
System Validation and Quality Control
To ensure the reliability of the results, the following quality control measures are recommended:
-
Blank Analysis: Analyze a derivatized solvent blank to check for contamination.
-
Standard Verification: Analyze a derivatized standard with each batch of samples to verify retention time and mass spectrum.
-
Replicate Injections: Perform replicate injections of samples and standards to assess the precision of the method.
For quantitative applications, a full method validation including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision should be performed.
Conclusion
This application note provides a comprehensive and reliable GC-MS protocol for the identification of this compound. The key to successful analysis is the derivatization of the polar functional groups to enhance volatility and chromatographic performance. The described silylation procedure, coupled with the optimized GC-MS parameters, allows for the unambiguous identification of this compound in various sample matrices. This method serves as a valuable tool for researchers and scientists in pharmaceutical and chemical analysis fields.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. jfda-online.com [jfda-online.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
The Strategic Deployment of 4-(Methylamino)cyclohexanol in the Synthesis of Novel Pharmaceutical Agents: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. The cyclohexane ring, a privileged scaffold, offers a rigid three-dimensional framework that is instrumental in the design of compounds with specific spatial orientations, crucial for effective interaction with biological targets. Within this class of compounds, 4-(Methylamino)cyclohexanol emerges as a particularly valuable and versatile building block. Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, allows for a diverse range of chemical modifications. This, combined with the stereochemical possibilities of the cyclohexane ring, provides a gateway to a wide array of novel pharmaceutical candidates, from kinase inhibitors to modulators of G-protein coupled receptors (GPCRs).
This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers and drug development professionals in harnessing the full potential of this remarkable intermediate. The protocols detailed herein are designed to be self-validating, with an emphasis on robust and reproducible methodologies.
Core Physicochemical Properties and Reactivity Profile
A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | --INVALID-LINK--[1] |
| Molecular Weight | 129.20 g/mol | --INVALID-LINK--[1] |
| Appearance | Powder or liquid | --INVALID-LINK--[2] |
| Storage | Store in a tightly closed container | --INVALID-LINK--[2] |
The reactivity of this compound is centered around its two functional groups: the secondary amine and the hydroxyl group. The secondary amine is a nucleophilic center, readily participating in reactions such as N-alkylation, N-arylation, acylation, and the formation of ureas and thioureas. The hydroxyl group can be engaged in esterification, etherification, or oxidation to the corresponding ketone. The stereochemistry of the cyclohexane ring (cis/trans isomers) will influence the accessibility and reactivity of these functional groups, a critical consideration in the design of stereospecific synthetic routes.
Application in the Synthesis of Novel Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is therefore a major focus of pharmaceutical research. The this compound scaffold can be strategically employed to synthesize novel kinase inhibitors, where the cyclohexane ring acts as a central scaffold to orient pharmacophoric elements for optimal interaction with the kinase active site.
Synthetic Strategy: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines from aryl halides and amines.[3] This reaction is particularly well-suited for coupling this compound with diverse (hetero)aryl halides, which are common fragments in known kinase inhibitors.[4][5][6][7]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the N-arylation of this compound.
Exemplary Protocol: Synthesis of a Novel N-(Pyrimidin-4-yl)-4-(methylamino)cyclohexanol Derivative
This protocol describes the synthesis of a potential kinase inhibitor by coupling this compound with 4-chloropyrimidine, a common scaffold in kinase inhibitors.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Chloropyrimidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)
-
XPhos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask, add this compound, 4-chloropyrimidine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(pyrimidin-4-yl)-4-(methylamino)cyclohexanol derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application in the Synthesis of Novel Analgesics
The development of novel analgesics with improved efficacy and reduced side effects compared to traditional opioids is a critical area of research.[8] The this compound scaffold can be elaborated to access novel compounds with potential analgesic properties, for instance, by targeting opioid receptors or other pain-related pathways.
Synthetic Strategy: Reductive Amination
Reductive amination is a versatile and efficient method for the synthesis of amines.[9][10][11][12] In the context of our topic, the hydroxyl group of this compound can be oxidized to the corresponding ketone, which can then undergo reductive amination with a variety of primary or secondary amines to introduce diverse substituents.
Diagram: Reductive Amination Pathway
Caption: Synthetic pathway to novel analgesics via reductive amination.
Exemplary Protocol: Synthesis of a Novel 4-(Methylamino)-1-phenylcyclohexanol Derivative
This protocol outlines the synthesis of a novel analgesic candidate through the oxidation of this compound followed by a Grignard reaction, a common method for forming carbon-carbon bonds.
Part 1: Oxidation to 4-(Methylamino)cyclohexanone
Materials and Reagents:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound in anhydrous DCM, add PCC in one portion.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed as monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(Methylamino)cyclohexanone, which can be used in the next step without further purification.
Part 2: Grignard Reaction with Phenylmagnesium Bromide
Materials and Reagents:
-
4-(Methylamino)cyclohexanone (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a solution of 4-(Methylamino)cyclohexanone in anhydrous diethyl ether at 0 °C, add phenylmagnesium bromide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(methylamino)-1-phenylcyclohexanol derivative.
Application in the Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in a wide range of pharmaceuticals due to their ability to form strong hydrogen bonds with biological targets.[13][14][15][16] The secondary amine of this compound provides a convenient handle for the synthesis of novel urea and thiourea derivatives with potential therapeutic applications.
Synthetic Strategy: Reaction with Isocyanates and Isothiocyanates
The reaction of amines with isocyanates or isothiocyanates is a straightforward and high-yielding method for the synthesis of ureas and thioureas, respectively.[17]
Diagram: Urea and Thiourea Synthesis
Caption: Synthesis of urea and thiourea derivatives.
Exemplary Protocol: Synthesis of a Novel N'-(4-fluorophenyl)-N-(4-hydroxycyclohexyl)-N-methylurea
This protocol describes the synthesis of a potential therapeutic agent by reacting this compound with 4-fluorophenyl isocyanate.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Fluorophenyl isocyanate (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a solution of this compound in anhydrous DCM, add 4-fluorophenyl isocyanate dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by the disappearance of the isocyanate peak in the IR spectrum or by TLC.
-
Workup: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the desired N'-(4-fluorophenyl)-N-(4-hydroxycyclohexyl)-N-methylurea.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a highly valuable and underutilized building block in the synthesis of novel pharmaceuticals. Its inherent bifunctionality and stereochemical complexity provide a rich platform for the generation of diverse molecular architectures. The application notes and protocols detailed in this guide serve as a starting point for researchers to explore the vast synthetic potential of this compound. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and robust functional group transformations, the scientific community can unlock new avenues for the discovery of innovative therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of urea and thiourea derivatives and their inhibitory activities on lipopolysaccharide-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
Application Note & Scale-Up Protocol: A Robust and Scalable Synthesis of trans-4-(Methylamino)cyclohexanol
Abstract
trans-4-(Methylamino)cyclohexanol is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key building block for mucolytic agents like Ambroxol.[1][2] The critical challenge in its synthesis lies in achieving high diastereomeric purity, as the trans-isomer is often the biologically active or desired precursor. This application note details a robust, two-part synthetic strategy designed for scalability, starting from the readily available commodity chemical p-acetamidophenol (paracetamol). The process first focuses on the stereocontrolled synthesis and purification of the key intermediate, trans-4-aminocyclohexanol, followed by a highly efficient N-methylation step. We provide detailed protocols, explain the rationale behind key process decisions, and address critical parameters for successful scale-up, ensuring process safety, reliability, and high purity of the final product.
Strategic Overview & Synthesis Rationale
The industrial production of fine chemicals demands a synthesis route that is not only high-yielding but also cost-effective, safe, and environmentally considerate. Several theoretical routes to trans-4-(Methylamino)cyclohexanol exist, including the direct reductive amination of 4-hydroxycyclohexanone. However, controlling the trans-selectivity during a one-pot reductive amination at scale can be challenging, often leading to difficult-to-separate isomeric mixtures.
Our selected strategy circumvents this by separating the synthesis into two distinct, highly controllable stages:
-
Formation and Isolation of the trans-Cyclohexanol Backbone: We begin with the catalytic hydrogenation of p-acetamidophenol. This yields a mixture of cis- and trans-N-(4-hydroxycyclohexyl)acetamide. Following hydrolysis of the acetamide group, the crucial diastereomeric separation of trans-4-aminocyclohexanol is achieved via fractional crystallization, a well-established and scalable purification technique.[1] This approach isolates the desired stereochemistry early in the process.
-
Efficient N-Methylation: With the pure trans-amine intermediate in hand, a clean and high-yielding N-methylation is performed using the Eschweiler-Clarke reaction. This classic named reaction uses formic acid and formaldehyde and is renowned for its reliability and scalability in producing secondary and tertiary methylamines.[3]
This bifurcated approach provides superior control over the final product's stereochemical purity, a critical attribute for pharmaceutical intermediates.
Diagram 1: High-level overview of the two-stage synthetic route.
Part I: Synthesis and Purification of trans-4-Aminocyclohexanol
The foundation of this synthesis is the generation of a high-purity trans-amine intermediate. The process begins with the hydrogenation of the aromatic ring of paracetamol, followed by deprotection and stereoisomer separation.
Principle & Mechanistic Insight
Catalytic hydrogenation of the phenol ring in p-acetamidophenol over a suitable catalyst (e.g., Rhodium on Alumina or Raney Nickel) produces the corresponding cyclohexanol derivative.[1] The reaction conditions, particularly temperature and pressure, can influence the resulting ratio of cis to trans isomers, with ratios from 1:1 to 4:1 being reported.[1] Following hydrogenation, the acetamide protecting group is hydrolyzed under acidic or basic conditions to yield the free amine.
The thermodynamic stability of the equatorial substituent on a cyclohexane ring is the key to the purification. The trans isomer, with both the -OH and -NH2 groups capable of occupying equatorial positions in the chair conformation, is thermodynamically more stable and generally less soluble in specific solvent systems than the cis isomer. This difference in solubility is exploited during fractional crystallization. A patented method describes dissolving the isomer mixture in an aqueous alkaline solution and cooling to selectively crystallize the trans isomer in high purity.[1][2]
Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation of p-Acetamidophenol
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with p-acetamidophenol (1.0 eq.), a suitable solvent such as ethanol (5-10 volumes), and a catalyst. Raney Nickel (~5 wt%) is a cost-effective choice for scale-up.[1]
-
Inerting: Seal the reactor and purge thoroughly with nitrogen (3 cycles) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 10 bar. Heat the mixture to 180°C and maintain for 2-3 hours, monitoring hydrogen uptake.[1] The reaction is highly exothermic; robust temperature control is critical.
-
Reaction Completion & Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst cake with hot ethanol.
-
Analysis: The combined filtrates containing the cis/trans mixture of N-(4-hydroxycyclohexyl)acetamide are carried forward. A GC-MS analysis at this stage is recommended to determine the isomer ratio (typically ~4:1 trans:cis under these conditions).[1]
Step 2: Hydrolysis and Fractional Crystallization
-
Solvent Exchange & Hydrolysis: Concentrate the ethanolic solution from the previous step under reduced pressure. To the residue, add a 10-20% aqueous solution of sodium hydroxide (NaOH, ~2.0 eq.). Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
Crystallization: Cool the alkaline aqueous solution to -10°C.[1] The trans-4-aminocyclohexanol will selectively precipitate as a white solid. The high concentration of OH⁻ ions and low temperature are critical for maximizing yield and purity.[1][2]
-
Isolation & Drying: Hold the slurry at -10°C for at least 2 hours to ensure complete crystallization. Isolate the solid product by filtration and wash the cake with cold deionized water. Dry the product under vacuum at 50-60°C to a constant weight.
-
Purity Assessment: The resulting trans-4-aminocyclohexanol should be obtained in high diastereomeric purity (>99% trans isomer by GC or NMR).
Diagram 2: Purification workflow for isolating the trans-isomer via crystallization.
Part II: N-Methylation of trans-4-Aminocyclohexanol
The Eschweiler-Clarke reaction is a premier industrial method for amine methylation due to its use of inexpensive reagents and robust, high-yielding performance.
Principle & Mechanistic Insight
The reaction proceeds via a two-step sequence within a single pot. First, the primary amine reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the secondary methylamine and decomposing into carbon dioxide. The reaction is driven to completion by the irreversible loss of CO2 gas. This method avoids the use of alkyl halides, eliminating the risk of over-alkylation (quaternary salt formation) that can plague other methylation strategies.
Detailed Experimental Protocol
-
Reactor Setup: Charge a suitable reactor with formic acid (98%, 2.5 eq.). Cool the formic acid to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add the purified trans-4-aminocyclohexanol (1.0 eq.) to the cold formic acid, ensuring the internal temperature does not exceed 20°C. Then, add aqueous formaldehyde (37% solution, 1.5 eq.) dropwise, again maintaining a low temperature.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90-100°C. Effervescence (CO2 evolution) will be observed. Maintain this temperature for 8-12 hours until gas evolution ceases and reaction completion is confirmed by TLC or LC-MS.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Carefully make the solution alkaline (pH > 12) by the slow addition of 50% aqueous NaOH, ensuring the temperature is controlled with an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like heptane or toluene to afford pure trans-4-(Methylamino)cyclohexanol as a low-melting solid.
Analytical Characterization & Data
Rigorous analytical control is essential to ensure the quality of the intermediate and final product.
| Parameter | Method | Specification for trans-4-(Methylamino)cyclohexanol |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | GC-FID or HPLC-UV | ≥ 99.0% |
| Diastereomeric Purity | GC or ¹H NMR | ≥ 99.5% trans-isomer |
| Melting Point | DSC | 65-69 °C |
| Residual Solvents | GC-HS | Per ICH Q3C guidelines |
Table 1: Typical Analytical Specifications for the Final Product.
Scale-Up Considerations & Process Control
Transitioning this synthesis from the laboratory to a pilot or production scale introduces critical engineering and safety challenges that must be proactively managed.
-
Heat Management: Both the catalytic hydrogenation and the N-methylation work-up (neutralization) are significantly exothermic. Production-scale reactors must have adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Hydrogen Safety: The use of hydrogen gas under pressure requires specialized equipment, adherence to strict safety protocols (ATEX/HAZOP), and robust leak detection systems.
-
Catalyst Handling: Raney Nickel is pyrophoric when dry and must be handled under a solvent slurry. Procedures for catalyst filtration and disposal must be carefully designed to prevent ignition.
-
Mass Transfer: Efficient stirring is crucial during the three-phase hydrogenation (solid catalyst, liquid solvent, gas H2) to ensure optimal reaction rates. Similarly, vigorous mixing is needed during the liquid-liquid extraction step.
-
Material Handling: Formaldehyde is a sensitizer and regulated substance. Formic acid is highly corrosive. Closed-system transfers and appropriate personal protective equipment (PPE) are mandatory.
Diagram 3: A simplified logic diagram for controlling the N-methylation reaction.
Conclusion
This application note presents a validated and scalable two-stage process for the synthesis of high-purity trans-4-(Methylamino)cyclohexanol. By strategically decoupling the establishment of the core stereochemistry from the final functionalization step, this method offers superior control and reliability. The use of cost-effective reagents, well-understood reactions, and established purification techniques makes this approach highly suitable for industrial-scale production in the pharmaceutical sector.
References
Troubleshooting & Optimization
4-(Methylamino)cyclohexanol synthesis side reactions and byproducts
Welcome to our dedicated technical support guide for the synthesis of 4-(methylamino)cyclohexanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, improve yield and purity, and troubleshoot effectively.
The most prevalent and industrially scalable route to this compound is the reductive amination of 4-hydroxycyclohexanone with methylamine.[1][2] While seemingly straightforward, this reaction is prone to several competing pathways that can significantly impact the quality of the final product. This guide will focus primarily on this method, dissecting the causality behind common experimental issues and offering robust, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My final product is contaminated with a significant amount of 1,4-cyclohexanediol. What is causing this and how can I prevent it?
Answer:
The presence of 1,4-cyclohexanediol indicates that the reducing agent is prematurely reducing the starting material, 4-hydroxycyclohexanone, before it can react with methylamine to form the necessary imine/iminium ion intermediate.[1] This is a common chemoselectivity issue.
Causality: This side reaction is highly dependent on the choice of reducing agent and the reaction conditions. Potent hydride donors, such as sodium borohydride (NaBH₄), can readily reduce the ketone carbonyl group, especially under neutral or basic conditions.
Solutions:
-
Select a Milder, More Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] This reagent is sterically hindered and less reactive, showing a strong preference for reducing the protonated iminium ion intermediate over the neutral ketone.[3] Its use minimizes the formation of the alcohol byproduct.
-
Control the Reaction pH: The formation of the imine intermediate is favored under weakly acidic conditions (pH 6-7).[3] Adding a catalytic amount of acetic acid facilitates the dehydration step required for imine formation, thereby increasing the concentration of the iminium ion that is readily reduced.[2]
-
Stepwise Procedure: An alternative, though less "one-pot" friendly, approach is to form the imine first, remove the water generated, and then add the reducing agent.[4][5] This ensures the ketone is consumed before the reduction step begins.
Question 2: I'm observing a higher molecular weight byproduct in my mass spectrometry analysis, suggesting a tertiary amine. How can I suppress this over-alkylation?
Answer:
This is a classic problem in amine synthesis known as over-alkylation or polyalkylation.[6] The desired product, this compound (a secondary amine), can react with another molecule of 4-hydroxycyclohexanone to form a tertiary amine byproduct, N-(4-hydroxycyclohexyl)-N-methyl-4-aminocyclohexanol.
Causality: The secondary amine product is often more nucleophilic than the starting primary amine (methylamine).[6] This makes it a better nucleophile, allowing it to compete with methylamine for the remaining ketone, leading to the formation of the undesired tertiary amine.
Solutions:
-
Use an Excess of the Primary Amine: The most straightforward strategy is to use a significant molar excess (5-10 fold) of methylamine relative to the 4-hydroxycyclohexanone.[7] This statistically favors the reaction of the ketone with methylamine, minimizing the chance for the secondary amine product to react.[6]
-
Controlled Addition of Ketone: Slowly adding the 4-hydroxycyclohexanone to a solution already containing the methylamine and the reducing agent can help maintain a low concentration of the ketone, further suppressing the secondary reaction.
-
Protecting Groups: For syntheses where material costs are critical, one could consider protecting the starting amine, though this adds steps to the overall synthesis. A more practical approach for this specific molecule is amine excess.[6]
Question 3: My reaction with sodium cyanoborohydride (NaBH₃CN) is efficient, but I'm concerned about cyanide contamination in my final product. What are the risks and alternatives?
Answer:
Your concern is valid. While NaBH₃CN is an excellent reagent for reductive amination due to its stability in mildly acidic conditions and selectivity for the iminium ion, it carries the risk of introducing toxic cyanide byproducts into the reaction mixture and final product.[1][8] The workup can also generate toxic hydrogen cyanide (HCN) gas if not handled properly in a well-ventilated fume hood.
Solutions:
-
Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred modern alternative. It offers similar or better selectivity for reductive aminations without the toxicity concerns associated with cyanide.[2][5]
-
Catalytic Hydrogenation: Another green and effective alternative is catalytic hydrogenation using a metal catalyst like Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere.[9][10] This method avoids hydride reagents altogether and produces water as the only byproduct. However, it requires specialized hydrogenation equipment.
Frequently Asked Questions (FAQs)
What is the optimal synthetic route for high-purity this compound?
The one-pot reductive amination of 4-hydroxycyclohexanone with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is widely considered the most efficient and reliable method.[2] It provides excellent control over side reactions like ketone reduction and avoids the toxicity issues of cyanoborohydride.
How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as 10% methanol in dichloromethane. The starting ketone will be UV active and can be visualized with a potassium permanganate stain. The amine product will not be UV active but will stain readily with permanganate or ninhydrin (for primary/secondary amines). The disappearance of the starting ketone spot is a good indicator of reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
What is the best purification strategy for the final product?
-
Acid-Base Extraction: After quenching the reaction, an acidic workup (e.g., with 1M HCl) will protonate the amine product, moving it to the aqueous layer, while unreacted ketone and other neutral byproducts remain in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent like dichloromethane.[9]
-
Distillation: For larger scales, vacuum distillation can be an effective purification method. This compound has a boiling point of 123°-129° C at 22 mmHg.[9]
-
Column Chromatography: For laboratory scale and high purity requirements, flash column chromatography on silica gel is effective.[2] A gradient elution starting with ethyl acetate/hexanes and moving to a more polar system like dichloromethane/methanol/ammonium hydroxide can provide excellent separation.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the key competing side reactions.
Main Synthesis Pathway: Reductive Amination
Caption: The desired reaction pathway for the synthesis of this compound.
Common Side Reaction Pathways
Caption: Key side reactions leading to common impurities during the synthesis.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol describes the synthesis of this compound from 4-hydroxycyclohexanone and methylamine on a laboratory scale.[2]
Materials and Reagents:
| Reagent/Material | Grade |
| 4-Hydroxycyclohexanone | ≥97% |
| Methylamine (40% in H₂O or 2.0 M in THF) | Reagent Grade |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% |
| Dichloromethane (DCM), anhydrous | ACS Grade |
| Acetic Acid, glacial | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - |
| Brine (Saturated NaCl solution) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Argon or Nitrogen inlet
-
Syringes and septa
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add 4-hydroxycyclohexanone (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM, approx. 0.2 M). Add methylamine (2.0-5.0 eq) to the solution. Note: Using a larger excess of methylamine will help suppress over-alkylation.
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) to the reaction mixture. Stir the solution at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 15-20 minutes. The addition may be mildly exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography or vacuum distillation to yield pure this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities in the synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-(Methylamino)cyclohexanol
Welcome to the technical support center for 4-(Methylamino)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable intermediate. As a compound with critical applications, for instance as a precursor in the synthesis of pharmaceuticals like Ambroxol, achieving high purity is paramount.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy. We will address the core challenges associated with this molecule, namely the separation of its cis and trans stereoisomers and the removal of synthesis-related impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the catalytic hydrogenation of p-methylaminophenol.[2] Consequently, typical impurities include:
-
Unreacted Starting Material: Residual p-methylaminophenol.
-
Partially Hydrogenated Intermediates: Species where the aromatic ring is not fully saturated.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., rhodium, palladium).
-
Dehydration Products: Acidic conditions or high temperatures can lead to the formation of 4-methylaminocyclohexene.[3]
-
Solvents: Residual solvents from the reaction and workup, such as methanol or chloroform.[2]
Q2: My product is sometimes a solid and sometimes an oil. Why?
A2: this compound exists as a mixture of cis and trans stereoisomers. The physical state of your product is highly dependent on the ratio of these isomers and the overall purity. The trans isomer is typically a solid at room temperature, while the cis isomer or an impure mixture may present as an oil or a low-melting solid.[4][5] High impurity levels or residual solvent can also depress the melting point, resulting in an oily product.
Q3: What are the key physical differences between the cis and trans isomers that I can exploit for separation?
A3: The primary difference lies in the spatial orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups.
-
trans Isomer: The groups are on opposite sides of the cyclohexane ring (axial/axial or equatorial/equatorial). The equatorial/equatorial conformation is more stable and allows for strong intermolecular hydrogen bonding, generally resulting in a higher melting point and different solubility.
-
cis Isomer: The groups are on the same side of the ring. This orientation can allow for intramolecular hydrogen bonding, which can reduce the molecule's overall polarity and boiling point compared to the trans isomer. This difference in polarity is the key to chromatographic separation.
Q4: Which analytical techniques are most effective for assessing purity and the isomeric ratio?
A4: A multi-faceted approach is recommended:
-
Gas Chromatography (GC) & GC-MS: Excellent for assessing the presence of volatile impurities and determining the overall purity. With a suitable chiral column, GC can also be used to separate enantiomers.[6]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating diastereomers (cis/trans).[7] Normal phase HPLC can effectively separate isomers based on polarity differences.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for determining the cis/trans ratio. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will have different chemical shifts and, more importantly, different coupling constants in the cis and trans isomers due to its axial or equatorial position.
Part 2: Purification Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product That Fails to Crystallize | High concentration of one isomer (often cis) which is an oil at RT. High levels of impurities. Residual solvent. | 1. Confirm Isomer Ratio: Use ¹H NMR to determine the cis/trans ratio. 2. Pre-purify: Use vacuum distillation to remove low-boiling impurities and solvent. 3. Chromatography: Perform column chromatography to separate isomers and remove impurities before attempting crystallization. 4. Salt Formation: Convert the free base to a salt (e.g., hydrochloride or pivalate), which often has a higher melting point and better crystallization properties.[8][9] |
| Low Yield After Recrystallization | The chosen solvent has high solubility for the product even at low temperatures. The product is not crystallizing completely. Co-crystallization with impurities. | 1. Optimize Solvent System: Screen for a solvent/anti-solvent system where the product is highly soluble when hot but poorly soluble when cold.[10] For amine salts, alcohol/ether or alcohol/acetone systems are common.[11] 2. Cooling Profile: Ensure slow, gradual cooling to promote the growth of pure crystals. Crash cooling can trap impurities. 3. Seeding: Add a seed crystal to induce crystallization if the solution is supersaturated but not nucleating. |
| Purity Fails to Improve After Distillation | Impurities have boiling points very close to the product. Formation of an azeotrope with water or other components. Thermal degradation of the product during heating. | 1. Use Vacuum Distillation: Lowering the pressure reduces the boiling point and minimizes the risk of thermal degradation.[2] 2. Fractional Distillation: Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points. 3. Azeotropic Removal of Water: If water is a suspected impurity, consider distillation with a solvent that forms an azeotrope with water (e.g., toluene).[12] |
| Poor Separation of cis and trans Isomers | The chosen purification method is not selective enough for the isomers. | 1. Switch to Chromatography: Flash column chromatography on silica gel is the most reliable method. Use a gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar one.[13] 2. Fractional Crystallization of a Derivative: Convert the isomer mixture to a salt (e.g., hydrobromide, pivalate).[8][9] The different isomers' salts will have distinct solubilities, allowing for separation by fractional crystallization. |
Part 3: Key Experimental Protocols & Workflows
As a Senior Application Scientist, I advocate for a systematic approach to purification. The following workflow and protocols are designed to be robust and reproducible.
General Purification Workflow
The diagram below outlines a logical workflow for purifying crude this compound, starting from initial analysis to obtaining the final, pure product.
Caption: A systematic workflow for the purification and analysis of this compound.
Protocol 1: Purification by Recrystallization via Hydrochloride Salt Formation
This method is particularly effective when the crude product is a solid or semi-solid and the goal is to remove non-basic impurities. The hydrochloride salt often exhibits superior crystalline properties compared to the free base.
Rationale: Converting the basic amine to its hydrochloride salt increases its polarity and melting point, facilitating crystallization from moderately polar solvent systems. This process effectively excludes less polar, non-basic impurities which remain in the mother liquor.
Materials:
-
Crude this compound
-
Anhydrous Diethyl Ether or Isopropanol
-
2M HCl in Diethyl Ether or Acetyl Chloride
-
Ethanol (Anhydrous)
-
Acetone (Anhydrous)
-
Standard glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Salt Formation: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. Alternatively, for an isopropanol solution, add acetyl chloride dropwise (it will react with the alcohol to generate HCl in situ).
-
Continue addition until the solution is acidic (test with pH paper) and precipitation of the white hydrochloride salt is complete.
-
Isolate the crude salt by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.
-
Recrystallization: Place the crude hydrochloride salt in a flask and add a minimal volume of hot ethanol to achieve complete dissolution.[11]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, slowly add acetone as an anti-solvent with gentle swirling until the solution becomes persistently cloudy, indicating the onset of crystallization. A typical solvent-to-anti-solvent ratio is 1:3 (Ethanol:Acetone).[11]
-
Allow the flask to stand at room temperature for several hours, then transfer to a refrigerator (4°C) or freezer (-20°C) to complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small volume of cold acetone to remove residual soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound hydrochloride.
Protocol 2: Chromatographic Separation of cis and trans Isomers
This is the method of choice when the primary challenge is the separation of stereoisomers.
Rationale: The cis and trans isomers have different polarities due to the spatial arrangement of their polar -OH and -NHCH₃ groups. Silica gel, a polar stationary phase, will interact more strongly with the more polar isomer, causing it to elute more slowly from the column. Typically, the trans isomer is more polar (due to exposed H-bonding groups) and will elute later.
Materials:
-
Crude this compound mixture
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (reagent grade)
-
Chromatography column, flasks/test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Mobile Phase Selection: Start by developing a solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 1:1). Add a small amount of triethylamine (~0.5-1%) to the mobile phase to prevent the amine from streaking on the acidic silica gel.
-
Adjust the solvent ratio until you achieve good separation of the two isomer spots on the TLC plate (target Rf values between 0.2 and 0.5).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Pour it into the column and allow it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane if solubility is an issue). Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. Collect fractions of a consistent volume.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing the spots (e.g., with a potassium permanganate stain or UV light if applicable).
-
Combine and Isolate: Combine the fractions containing only the pure, desired isomer. Remove the solvent using a rotary evaporator to yield the purified product. Repeat for the other isomer if desired.
References
- 1. 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride | C13H19Br2ClN2O | CID 57506702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]
- 5. This compound | 2987-05-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
- 9. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 13. env.go.jp [env.go.jp]
Technical Support Center: Optimizing the Synthesis of 4-(Methylamino)cyclohexanol
Welcome to the technical support center for the synthesis of 4-(Methylamino)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This valuable scaffold is a key intermediate in medicinal chemistry, particularly for active pharmaceutical ingredients (APIs).[1][2][3]
This document moves beyond standard protocols to explain the underlying chemical principles, helping you make informed decisions to enhance the efficiency, purity, and stereochemical outcome of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The most prevalent and efficient method for synthesizing this compound is the reductive amination of 4-hydroxycyclohexanone with methylamine.[1] This one-pot reaction is elegant in its simplicity but requires careful control of conditions to achieve high yields and purity.[4][5]
General Reaction Pathway: Reductive Amination
The process involves the initial reaction of 4-hydroxycyclohexanone with methylamine to form a hemiaminal, which then dehydrates to an intermediate iminium ion.[5] This electrophilic intermediate is subsequently reduced in situ by a hydride agent to yield the final secondary amine product.
// Nodes Start [label="4-Hydroxycyclohexanone\n+ Methylamine (CH3NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion Intermediate\n[C7H14NO]+", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\n(cis/trans mixture)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)3)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Hemiaminal [label=" Nucleophilic\nAddition "]; Hemiaminal -> Iminium [label=" Dehydration\n(-H2O) "]; Iminium -> Product [label=" Reduction "]; ReducingAgent -> Iminium [style=dashed, arrowhead=tee]; } ` Caption: General reaction pathway for reductive amination.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields in this reductive amination can typically be traced to three main areas: iminium ion formation, the choice and handling of the reducing agent, or the reaction workup.
-
Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion must be shifted towards the product.[5]
-
pH Control: The reaction is best performed under weakly acidic conditions (pH 5-7).[6][7] Acetic acid is commonly added as a catalyst to protonate the ketone's carbonyl group, making it more electrophilic, and to facilitate the final dehydration step.[7][8] However, if the solution is too acidic, the methylamine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[7]
-
Water Removal: The dehydration step is reversible.[5] While not always necessary for high yields with modern reagents, the use of a dehydrating agent or azeotropic removal of water can drive the equilibrium forward.[4]
-
-
Reducing Agent Issues: The choice of reducing agent is critical.
-
Reactivity: A common mistake is using a reducing agent that is too reactive, such as sodium borohydride (NaBH₄), without careful control. NaBH₄ can readily reduce the starting 4-hydroxycyclohexanone to 1,4-cyclohexanediol, a common byproduct that reduces your overall yield.[4]
-
Selective Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation.[1][7] It is a milder and more selective reducing agent that reacts much faster with the iminium ion than with the starting ketone, minimizing byproduct formation.[1][6] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective for the iminium ion at a controlled pH, but is highly toxic.[6][7]
-
-
Workup & Isolation Losses: this compound is an amino alcohol, making it relatively polar and water-soluble. During the aqueous workup, a significant amount of product can be lost to the aqueous layer if extractions are not performed thoroughly.
Q2: I'm observing significant byproduct formation, especially the tertiary amine. How can I improve selectivity?
The formation of the tertiary amine, 4-(N,N-dimethylamino)cyclohexanol, arises from the product (a secondary amine) reacting with another molecule of the ketone starting material. This is a common issue in reductive aminations.[7]
-
Stoichiometry Control: Ensure that the ketone is the limiting reagent. Using a slight excess of methylamine can help, but the most critical factor is preventing the newly formed secondary amine from competing with methylamine.
-
Slow Addition of Reducing Agent: Add the reducing agent portion-wise over a period. This keeps the concentration of the product low at any given time, kinetically favoring the reaction of methylamine with the ketone over the reaction of the product amine.
-
Choice of Amine Source: Using methylamine hydrochloride with a base like triethylamine can sometimes provide better control over the free methylamine concentration compared to using a solution of methylamine gas.
Another potential byproduct is 1,4-cyclohexanediol, which as mentioned, results from the direct reduction of the starting ketone.
// Nodes Start [label="4-Hydroxycyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Overalkylation [label="Over-alkylation\n(Tertiary Amine)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Direct Reduction\n(Diol Byproduct)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible node for centering center [shape=point, style=invis];
// Edges Start -> Product [label="+ Methylamine\n+ [H]"]; Product -> Overalkylation [label="+ 4-Hydroxycyclohexanone\n+ [H]"]; Start -> Reduction [label="+ [H]\n(e.g. NaBH4)"]; } ` Caption: Competing side reactions in the synthesis.
Q3: How can I control the stereochemistry to favor the cis or trans isomer?
Controlling the cis/trans isomer ratio of the 1,4-disubstituted cyclohexane ring is a significant challenge. The final stereochemical outcome is determined during the reduction of the iminium ion intermediate.
-
Bulky Reducing Agents: The use of sterically hindered reducing agents tends to favor the formation of the trans product. The hydride attacks the iminium ion from the less hindered equatorial position, pushing the methylamino group into the axial position, which then equilibrates to the more stable equatorial position, resulting in the trans isomer.
-
Catalytic Hydrogenation: This method can offer different selectivity. For example, hydrogenation of p-methylaminophenol over a rhodium-alumina catalyst has been used to produce 4-methylaminocyclohexanol.[9] The choice of catalyst (e.g., Pd, Pt, Rh) and support can influence the isomer ratio.
-
Enzymatic Reduction: For ultimate control and high diastereoselectivity, biocatalysis using ketoreductase (KRED) enzymes is an advanced option.[10] These enzymes can exhibit exquisite stereoselectivity, often yielding a single isomer.[10][11]
| Method | Typical Outcome | Considerations |
| NaBH(OAc)₃ | Mixture of cis and trans, often with slight preference for trans. | Good functional group tolerance, mild conditions.[1] |
| Catalytic Hydrogenation | Ratio depends heavily on catalyst, pressure, and solvent. | Can be greener, but requires specialized equipment (H₂).[4] |
| Biocatalysis (KRED) | High potential for a single isomer (e.g., >99:1 dr).[10] | Requires screening for a suitable enzyme, specific conditions. |
Q4: I'm struggling with purification. What are the best strategies?
The amphiphilic nature of this compound (possessing both a polar alcohol and a basic amine) makes it challenging to purify.
-
Extraction:
-
pH Adjustment: Before extraction with an organic solvent (like dichloromethane or ethyl acetate), basify the aqueous layer with NaOH or K₂CO₃ to a pH > 11. This deprotonates the amine, making the product less water-soluble and easier to extract.
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, further decreasing the solubility of the organic product and driving it into the organic layer.
-
Continuous Extraction: For stubborn cases, a continuous liquid-liquid extractor can be highly effective.
-
-
Crystallization:
-
The product can sometimes be crystallized from non-polar solvents or solvent mixtures (e.g., hexane/ethyl acetate).
-
Alternatively, the hydrochloride salt can be formed by adding HCl to a solution of the purified base. Amine salts are often highly crystalline and can be easily purified by recrystallization from solvents like isopropanol/ether. The free base can then be regenerated if needed.
-
-
Chromatography:
-
Flash column chromatography on silica gel is a standard method.[1] However, the basic amine can streak on acidic silica. To mitigate this, the silica can be pre-treated with triethylamine (e.g., by including 1% triethylamine in the eluent system). A typical eluent system would be a gradient of methanol in dichloromethane.
-
Optimized Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a selective and high-yielding synthesis.[1]
Materials:
-
4-Hydroxycyclohexanone
-
Methylamine (e.g., 40% solution in water or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-hydroxycyclohexanone (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Amine Addition: Add methylamine (1.2 eq) to the solution.
-
Iminium Formation: Add glacial acetic acid (1.1 eq) dropwise. Stir the mixture at room temperature for 30-45 minutes to facilitate the formation of the iminium ion.
-
Reduction: Cool the mixture in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 2-6 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (silica gel, DCM/MeOH gradient with 1% Et₃N) or by crystallization as described in the FAQ section.
// Node definitions A [label="1. Dissolve Ketone\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Methylamine\n& Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Stir 30-45 min\n(Iminium Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Cool to 0°C & Add\nNaBH(OAc)3 slowly", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Monitor by TLC/LC-MS\n(2-6h at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Quench with\nsat. NaHCO3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Extract with DCM (3x)\nWash with Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Dry (MgSO4), Filter,\n& Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Purify\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge definitions A -> B -> C -> D -> E -> F -> G -> H -> I; } ` Caption: Optimized experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in p-Aminophenol Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of p-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, specifically focusing on overcoming challenges related to low conversion rates and achieving desired product specifications. As your partner in scientific advancement, we provide not just protocols, but the underlying rationale to empower your experimental success.
The hydrogenation of p-aminophenol to 4-aminocyclohexanol is a critical transformation in the synthesis of various active pharmaceutical ingredients. However, this seemingly straightforward reduction of the aromatic ring is often plagued by issues such as incomplete conversion, catalyst deactivation, and poor stereoselectivity. This guide offers a structured approach to troubleshooting these common problems, grounded in established catalytic principles and field-proven insights.
Troubleshooting Guide: A Systematic Approach to Low Conversion
Low conversion in a catalytic hydrogenation reaction is rarely due to a single factor. It is often an interplay of catalyst, substrate, and reaction conditions. The following section provides a logical workflow to diagnose and resolve these issues.
Initial Assessment: Where Did the Reaction Falter?
The first step in troubleshooting is to pinpoint the stage at which the reaction is failing. A stalled reaction, where conversion plateaus at a low level, suggests a different root cause than a reaction that fails to initiate altogether.
Question: My p-aminophenol hydrogenation has stalled at a low conversion rate (e.g., <50%). What are the primary suspects?
Answer: A stalled reaction is often indicative of catalyst deactivation or poisoning. The catalyst's active sites may become blocked or altered during the reaction, preventing further conversion of the substrate.
Here is a systematic approach to investigate this issue:
-
Catalyst Poisoning: The catalyst is highly susceptible to poisoning by impurities in the starting material, solvent, or even the hydrogen gas stream.
-
Common Poisons: Sulfur, halides, and heavy metal contaminants are notorious for poisoning noble metal catalysts like Palladium, Rhodium, and Ruthenium.
-
Actionable Solution:
-
Ensure the purity of your p-aminophenol starting material. Recrystallization may be necessary if impurities are suspected.
-
Use high-purity, degassed solvents.
-
If using a new source of p-aminophenol or solvent, run a small-scale control experiment with a previously validated batch to rule out contamination.
-
-
-
Product Inhibition/Byproduct Formation: The product itself or, more commonly, byproducts can adsorb strongly onto the catalyst surface, more so than the reactant, effectively halting the reaction. In the case of p-aminophenol hydrogenation, side reactions such as dehydroxylation to form cyclohexylamine or the formation of amino-coupled polymers can occur.[1] The hydroxyl group of p-aminophenol is known to be labile and can easily be cleaved during hydrogenation.[2]
-
Actionable Solution:
-
Analyze the reaction mixture by techniques such as GC-MS or LC-MS to identify any significant byproducts.
-
Adjusting reaction parameters can disfavor byproduct formation. For instance, the addition of a co-catalyst or "auxiliary agent" such as Rh, Pd, Pt, or Ni to a Ru-based catalyst has been shown to suppress side reactions.[1]
-
-
-
Catalyst Deactivation: The catalyst may lose activity over time due to sintering (agglomeration of metal particles at high temperatures) or leaching of the metal from the support.
-
Actionable Solution:
-
Consider a fresh batch of catalyst. Catalysts, especially those that have been opened multiple times, can gradually lose activity.
-
If the reaction temperature is high, evaluate if a lower temperature for a longer duration could achieve the desired conversion without promoting catalyst sintering.
-
-
Below is a troubleshooting workflow to guide your investigation into a stalled reaction.
Caption: Troubleshooting workflow for stalled p-aminophenol hydrogenation.
Question: My p-aminophenol hydrogenation reaction is not initiating, or the conversion is extremely low from the start. What should I check?
Answer: A non-starting reaction typically points to a fundamental issue with the reaction setup, conditions, or the catalyst's initial activity.
-
Mass Transfer Limitations: Hydrogenation is a multiphase reaction (gas-liquid-solid). Inefficient mixing can lead to poor mass transfer of hydrogen from the gas phase to the catalyst surface, thus limiting the reaction rate.
-
Actionable Solution:
-
Increase the agitation speed. Ensure the stirring is vigorous enough to create a good vortex and disperse the catalyst particles effectively.
-
Ensure the reactor is properly sealed and that there are no leaks in the hydrogen delivery system.
-
-
-
Incorrect Reaction Conditions: Temperature and pressure are critical parameters. Insufficient temperature or pressure can result in a reaction that is too slow to be practical.
-
Actionable Solution:
-
Verify that the temperature and pressure settings are appropriate for the chosen catalyst and solvent system. For instance, hydrogenating paracetamol (a p-aminophenol derivative) has been reported at around 100°C and 4.5 bar.[3] Other systems may require temperatures of 110-160°C and pressures of 3.0-5.0 MPa.[1]
-
Gradually increase the temperature and/or pressure within safe operating limits of your equipment and monitor for any increase in hydrogen uptake or product formation.
-
-
-
Inactive Catalyst: The catalyst may be inherently inactive or may not have been properly activated.
-
Actionable Solution:
-
Some catalysts require a pre-reduction or activation step. For example, a Ru-based catalyst may need to be reduced with hydrogen at 200-400°C before the reaction.[1] Consult the catalyst manufacturer's guidelines.
-
As mentioned previously, try a fresh batch of catalyst from a reliable supplier.
-
-
The following diagram illustrates the key pillars for a successful hydrogenation initiation.
Caption: Key factors for successful initiation of hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the typical product distribution in p-aminophenol hydrogenation, and how can I influence it?
A1: The primary product is 4-aminocyclohexanol, which exists as cis and trans isomers. The ratio of these isomers is a critical parameter. The choice of catalyst is the most significant factor influencing the trans:cis ratio.
-
Palladium (Pd) catalysts , such as Pd/C, generally favor the formation of the more thermodynamically stable trans isomer.[3]
-
Rhodium (Rh) and Ruthenium (Ru) catalysts often favor the formation of the cis isomer.[2][3][4] For instance, a Ru/Al2O3 catalyst has been reported to yield 86% of the cis product.[2]
The solvent can also play a role. For example, switching from n-heptane to isopropanol and adding a base (K2CO3) was shown to increase the diastereoselectivity towards the trans isomer for unprotected p-aminophenol.[5]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reaction is the hydrogenolysis (dehydroxylation) of the hydroxyl group to yield cyclohexylamine. Polymerization of the p-aminophenol starting material can also occur. Minimizing these side reactions can be achieved by:
-
Optimizing the catalyst system: Using bimetallic catalysts, such as Ru-M/Al2O3 (where M = Rh, Pd, Pt, or Ni), can significantly inhibit the occurrence of side reactions.[1]
-
Controlling reaction conditions: Lower temperatures and pressures may reduce the rate of dehydroxylation, although this needs to be balanced with achieving a reasonable reaction rate.
Q3: How does the purity of the starting p-aminophenol affect the reaction?
A3: The purity of the starting material is crucial. Impurities can act as catalyst poisons, leading to low conversion rates and reduced catalyst lifetime. This is a common issue in the hydrogenation of aromatic amines.[6] It is recommended to use high-purity p-aminophenol and to consider purification steps like recrystallization if the quality is uncertain.
Q4: What are the recommended analytical techniques for monitoring the reaction progress?
A4: Monitoring the reaction is key to understanding its kinetics and endpoint.
-
Hydrogen Uptake: Monitoring the consumption of hydrogen from a reservoir is a common and effective way to track the overall reaction progress.[7]
-
Chromatographic Methods: Taking aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) will provide detailed information on the consumption of the starting material and the formation of products and byproducts.
Data Summary Table
| Catalyst System | Typical Product(s) | Key Considerations | Reference |
| Pd/C | Favors trans-4-aminocyclohexanol | Prone to poisoning by impurities. | [3] |
| Rh-based | Favors cis-4-aminocyclohexanol | Can offer high diastereoselectivity for the cis isomer. | [3] |
| Ru/Al₂O₃ | Favors cis-4-aminocyclohexanol | Can lead to high yields of the cis isomer. | [2][4] |
| Ru-M/Al₂O₃ (M=Rh, Pd, Pt, Ni) | trans-4-aminocyclohexanol | Addition of auxiliary metal suppresses side reactions and improves trans selectivity. | [1] |
Experimental Protocol: Hydrogenation of p-Aminophenol to 4-Aminocyclohexanol
This protocol provides a general procedure. The specific parameters should be optimized for your particular setup and desired outcome.
Materials:
-
p-Aminophenol (high purity)
-
5% Pd/C catalyst (or other suitable catalyst)
-
Solvent (e.g., isopropanol, water)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and leak-tested.
-
To the reactor vessel, add p-aminophenol and the chosen solvent.
-
Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen) to prevent pre-exposure to air. A typical catalyst loading is 1-5 mol% relative to the substrate.[3]
-
-
Purging:
-
Seal the reactor.
-
Purge the reactor vessel by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Following the nitrogen purge, perform a similar purge cycle with hydrogen gas (3-5 times) to ensure a pure hydrogen atmosphere.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.5 bar).[3]
-
Begin stirring at a vigorous rate to ensure good catalyst suspension and gas-liquid mixing.
-
Heat the reactor to the target temperature (e.g., 100°C).[3]
-
Monitor the reaction progress by observing the drop in hydrogen pressure in the reservoir. Maintain a constant pressure by feeding hydrogen as it is consumed.
-
-
Work-up:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to carefully remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, typically wetted with solvent during filtration.
-
The filtrate containing the product can then be further purified, for example, by crystallization to separate the cis and trans isomers.
-
References
- 1. CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents [patents.google.com]
- 2. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4181680A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 4-(Methylamino)cyclohexanol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 4-(Methylamino)cyclohexanol. This document provides in-depth information, troubleshooting advice, and practical protocols to address stability issues that may be encountered during the storage and handling of this compound. Ensuring the chemical integrity of your reagents is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
The stability of this compound is best maintained by controlling its environmental exposure. Based on supplier safety data sheets and the compound's chemical nature, the ideal storage conditions are designed to mitigate oxidation and hydrolysis.[1][2]
-
Temperature: 2-8°C is recommended for long-term storage. This slows down the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is a critical step to prevent air-induced oxidation.
-
Container: Use a tightly sealed, airtight container made of an inert material like amber glass to prevent exposure to air and moisture.[1][3]
-
Light: Protect the compound from light by using an amber vial or storing it in a dark place.[1][2] Light can provide the energy to initiate photo-oxidative degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the secondary amine. |
| Light | Protect from light (Amber Vial) | Minimizes photo-initiated degradation. |
| Container | Tightly sealed, airtight | Prevents ingress of oxygen and moisture. |
Q2: Why is an inert atmosphere particularly recommended?
The this compound molecule contains a secondary amine functional group (-NH-). Secondary amines are well-known to be susceptible to oxidation, especially in the presence of air (oxygen).[4] Storing under an inert atmosphere displaces the oxygen, directly inhibiting these oxidative pathways and preserving the compound's purity.
Q3: My solid sample has changed color (e.g., turned yellow or brown). What is the cause and is it still usable?
A change in color from white/off-white to yellow or brown is a strong visual indicator of chemical degradation. This is most commonly caused by the formation of oxidized species. The secondary amine can oxidize to form colored impurities like nitrones or other complex nitrogen-containing chromophores.[4]
Usability: The material is likely impure. Using a discolored reagent is not recommended as the impurities could interfere with your experiment, leading to artifactual results or lower yields. The exact purity should be confirmed by analytical methods (see Protocol 3) before considering its use.
Q4: Is this compound known to be hygroscopic?
While specific hygroscopicity data for this exact molecule is not widely published, analogous small-molecule amines and alcohols can be hygroscopic, meaning they can absorb moisture from the air.[5] Water can act as a catalyst or reactant in certain degradation pathways. Therefore, storing the compound in a desiccated environment or a tightly sealed container is a crucial preventative measure.
Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving stability-related issues.
Q5: I've observed a new peak in my HPLC or GC analysis after storing the compound. What could this impurity be?
The appearance of new peaks is a clear sign of degradation. The identity of the degradant depends on the storage conditions.
-
If exposed to air (oxygen): The most probable impurities result from oxidation.
-
N-oxidation Products: Formation of the corresponding hydroxylamine or nitrone.[4] These compounds are more polar and may have different retention times in reverse-phase HPLC.
-
Cα-Oxidation Products: Oxidation at the carbon adjacent to the nitrogen can lead to the formation of an iminium intermediate, which could hydrolyze to N-methylcyclohexylamine and formaldehyde, or further oxidize.[6]
-
Ring Oxidation: The alcohol group on the cyclohexane ring can be oxidized to a ketone, forming 4-(methylamino)cyclohexanone.[7]
-
-
If exposed to high temperatures: Thermal decomposition can lead to a more complex mixture of products. In addition to oxidation, dehydration of the alcohol to form an alkene is a possibility.
See Table 2 for a summary of potential degradants and analytical approaches.
| Potential Degradant | Formation Pathway | Suggested Analytical Method |
| 4-(Methylamino)cyclohexanone | Oxidation of the secondary alcohol | GC-MS, LC-MS |
| 4-(Methylhydroxylamino)cyclohexanol | N-oxidation of the secondary amine | LC-MS |
| Nitrone derivatives | Further N-oxidation | LC-MS |
| Dehydration products | Thermal stress | GC-MS |
Q6: My experimental results are inconsistent. Could degradation of this compound be the cause?
Absolutely. The use of a degraded reagent is a common source of experimental irreproducibility.
-
Reduced Potency: If the active compound has degraded, its effective concentration is lower than expected, leading to diminished reaction yields or biological effects.
-
Interference from Impurities: Degradants can have their own reactivity or biological activity, potentially competing with the parent compound, inhibiting a catalyst, or causing unexpected side reactions.
The flowchart below provides a systematic approach to troubleshooting these issues.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, CasNo.2987-05-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. fishersci.com [fishersci.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. The metabolism of cyclohexanol by Nocardia globerula CL1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 4-(Methylamino)cyclohexanol Isomers via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-(Methylamino)cyclohexanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the cis and trans diastereomers of this compound. Here, we address common challenges with in-depth, experience-driven advice and provide robust protocols to enhance the success of your purification endeavors.
Introduction: The Challenge of Separating Diastereomers
This compound presents a common yet significant purification challenge due to the presence of cis and trans isomers. These diastereomers often exhibit very similar physical properties, making their separation by standard techniques like recrystallization difficult.[1][2] Column chromatography is a powerful and frequently employed method for isolating these isomers, but success hinges on careful optimization of several key parameters.[3] This guide will walk you through troubleshooting common issues and provide a framework for developing a successful purification strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound isomers.
Question: My cis and trans isomers are co-eluting or showing very poor separation. What should I do?
Answer:
This is the most frequent challenge. The proximity of the polar hydroxyl and secondary amine groups in both isomers results in similar retention factors (Rf) on standard silica gel. Here’s a systematic approach to improving resolution:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: If your isomers are barely separating, a subtle and gradual increase in the polar component of your mobile phase can enhance resolution. For amino alcohols, a common starting point is a mixture of a non-polar solvent like hexane or ethyl acetate with a more polar solvent like methanol or ethanol.
-
Introduce a Basic Modifier: The secondary amine in this compound can interact strongly and sometimes irreversibly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[4][5] Adding a small amount (0.1-1%) of a basic modifier like triethylamine (NEt3) or ammonium hydroxide to your eluent can neutralize these acidic sites, resulting in sharper peaks and improved resolution.[4][5]
-
Experiment with Different Solvent Systems: Don't be limited to one solvent system. Sometimes, switching to a different solvent combination with different selectivities can dramatically improve separation. For instance, a dichloromethane/methanol system might offer different selectivity compared to an ethyl acetate/hexane system.[6]
-
-
Adjust the Stationary Phase:
-
Consider Alumina: If silica gel proves problematic, basic or neutral alumina can be a good alternative for purifying amines. Alumina has a different surface chemistry and may provide better separation for your specific isomers.
-
Reversed-Phase Chromatography: For highly polar compounds that are difficult to separate on normal-phase silica, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.[2][7] In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
-
Question: My compound is streaking or "tailing" down the column. How can I fix this?
Answer:
Tailing is a common issue when chromatographing amines on silica gel and is often caused by the strong interaction between the basic amine and acidic silanol groups.[4][5]
-
Use a Basic Modifier: As mentioned above, adding a small percentage of triethylamine or ammonium hydroxide to your mobile phase is the most effective way to combat tailing.[4][5]
-
Dry Loading: If you are wet-loading your sample (dissolving it in a small amount of solvent and pipetting it onto the column), the choice of solvent can cause streaking. If the sample is not very soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, leading to tailing. In such cases, "dry loading" is recommended. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of your packed column.[4][8]
Question: I'm not recovering all of my compound from the column. Where did it go?
Answer:
Low recovery can be frustrating. Here are a few potential culprits and their solutions:
-
Irreversible Adsorption: The amine functionality can sometimes bind irreversibly to the acidic sites on silica gel.[9]
-
Solution: Deactivate the silica by pre-flushing the packed column with your mobile phase containing a basic modifier before loading your sample.[4] This will help to cap the most active sites.
-
-
Compound Instability: While this compound is generally stable, it's worth considering if your compound might be degrading on the silica.
-
Solution: You can test for this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.[9] If degradation is suspected, switching to a less acidic stationary phase like neutral alumina or using a deactivated silica gel is advisable.[9]
-
-
Compound is Highly Polar: If your compound is very polar, it might not be eluting with your current solvent system.
-
Solution: After your expected product has eluted, try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to see if any remaining compound comes off.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for separating the cis and trans isomers of this compound?
A1: A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity while monitoring the separation by TLC.[6] Adding 0.1-0.5% triethylamine to this mixture is highly recommended to prevent peak tailing.[5]
Q2: How do I choose the right column size and amount of silica gel?
A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is better. The column diameter should be chosen based on the amount of sample you are loading, and the height of the silica bed should be at least 10 times the diameter to ensure good separation.
Q3: What is the best way to monitor the separation?
A3: Thin-Layer Chromatography (TLC) is indispensable. Before running your column, you should have a well-optimized TLC system that shows good separation between your isomers. During the column, collect fractions and analyze them by TLC to determine which fractions contain your purified isomers. A staining agent such as potassium permanganate or ninhydrin can be useful for visualizing the spots if they are not UV-active.
Q4: Can I use flash chromatography for this separation?
A4: Yes, flash chromatography is a very suitable and efficient method for this type of separation. The principles are the same as gravity column chromatography, but the use of pressure allows for a faster and often better separation.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Choose an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
In a beaker, mix your calculated amount of silica gel with your starting mobile phase to create a slurry. The consistency should be like a thin milkshake, not a thick paste.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the silica run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disruption when adding more solvent or your sample.
Protocol 2: Dry Loading the Sample
-
Dissolve your crude this compound mixture in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to settle the sample layer.
-
Carefully add your mobile phase and begin elution.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| or Neutral Alumina | Good alternative for basic compounds to avoid strong interactions. | |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% Triethylamine | A polar solvent to elute the isomers and a basic modifier to prevent tailing.[4][5] |
| TLC Visualization | UV light (if applicable), Potassium Permanganate, or Ninhydrin stain | To visualize the separated isomers. |
| Sample Loading | Dry loading | Recommended for compounds with limited solubility in the mobile phase to prevent streaking.[4][8] |
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor isomer separation.
Decision Tree for Method Development
Caption: Method development decision tree.
References
- 1. AT398969B - 4-TRANS- (N-ISOPROPYLIDEN-AMINO) -CYCLOHEXANOL AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 2. cdn.mysagestore.com [cdn.mysagestore.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Managing Diastereoselectivity in 4-(Methylamino)cyclohexanol Synthesis
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(methylamino)cyclohexanol. Our focus is to provide actionable insights into controlling the diastereoselectivity of this synthesis, a critical aspect for its various applications in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its diastereomers?
The most common and practical approach to synthesizing this compound is through the reductive amination of 4-hydroxycyclohexanone with methylamine, or more commonly, the reduction of a 4-(N-protected-N-methylamino)cyclohexanone or 4-(methylamino)cyclohexanone precursor. The key challenge in this synthesis is controlling the stereochemistry at the C1 (hydroxyl) and C4 (methylamino) positions, leading to the formation of cis and trans diastereomers. The reduction of the ketone is the most critical step for establishing the final diastereomeric ratio.
Q2: What is the fundamental difference between the cis and trans isomers of this compound?
The cis and trans isomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The distinction lies in the relative orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups on the cyclohexane ring.
-
cis-isomer: Both the hydroxyl and methylamino groups are on the same face of the cyclohexane ring (both axial or both equatorial).
-
trans-isomer: The hydroxyl and methylamino groups are on opposite faces of the ring (one axial, one equatorial).
This stereochemical difference significantly impacts the molecule's three-dimensional shape, polarity, and ability to interact with biological targets, which is of paramount importance in drug development.
Q3: How does the choice of reducing agent influence the diastereoselectivity in the reduction of 4-(methylamino)cyclohexanone?
The choice of reducing agent is the most critical factor in controlling the diastereoselectivity of the reduction of 4-(methylamino)cyclohexanone. The outcome depends on the steric bulk of the reducing agent and its ability to deliver a hydride ion (H⁻) to the axial or equatorial face of the carbonyl group.
-
Small, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to favor equatorial attack . This leads to the formation of the axial alcohol, which, depending on the conformation of the starting material, can result in the trans product being the major isomer.
-
Bulky, sterically hindered reducing agents such as lithium tri-sec-butylborohydride (L-Selectride®) or lithium trisiamylborohydride (LS-Selectride®) favor axial attack . This is because the bulky reagent approaches from the less hindered equatorial face, delivering the hydride to the axial face of the carbonyl. This results in the formation of the equatorial alcohol, leading to the cis product as the major isomer.
The underlying principle is the minimization of steric hindrance during the transition state of the hydride attack.
Q4: Are there other reaction parameters that can be adjusted to control the diastereomeric ratio?
While the choice of reducing agent is paramount, other reaction parameters can also influence the diastereoselectivity:
-
Temperature: Lower reaction temperatures generally increase selectivity. At lower temperatures, the kinetic product is more favored, and the transition state with the lower activation energy will dominate.
-
Solvent: The choice of solvent can influence the conformation of the starting material and the reactivity of the reducing agent. Protic solvents, for example, can solvate the reducing agent and the ketone, potentially altering the steric environment around the carbonyl group.
-
Protecting Groups: If a protecting group is used for the amine, its size and nature can influence the preferred conformation of the cyclohexanone ring and, consequently, the direction of hydride attack.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (Poor Selectivity) | 1. Incorrect choice of reducing agent for the desired isomer. 2. Reaction temperature is too high. 3. Sub-optimal solvent system. | 1. For the cis isomer, use a bulky reducing agent like L-Selectride®. For the trans isomer, a less hindered reagent like NaBH₄ is preferred. 2. Perform the reduction at a lower temperature (e.g., -78 °C). 3. Screen different solvents (e.g., THF, Et₂O, MeOH) to find the optimal system for your specific substrate. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture or acidic impurities. 3. Low reaction temperature leading to slow kinetics. | 1. Use a molar excess of the reducing agent (typically 1.5-3 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. Allow the reaction to warm to a higher temperature after the initial low-temperature addition, or increase the reaction time. |
| Low Overall Yield | 1. Product loss during workup and purification. 2. Side reactions, such as over-reduction if a protecting group is present. 3. Instability of the product under the reaction or workup conditions. | 1. Optimize the extraction and chromatography conditions. The high polarity of the product can make it challenging to extract from aqueous layers. 2. Choose a protecting group that is stable to the reducing conditions. 3. Perform a careful workup, avoiding strongly acidic or basic conditions if the product is sensitive. |
| Difficulty in Separating Diastereomers | 1. The cis and trans isomers have very similar polarities. | 1. Use a high-performance chromatography column with a suitable solvent system. Often, a gradient elution is required. 2. Consider derivatization of the hydroxyl or amino group to create derivatives with a larger difference in polarity, which can be separated more easily. The protecting group can then be removed. |
Experimental Protocols
Protocol 1: Synthesis of cis-4-(Methylamino)cyclohexanol (via L-Selectride® Reduction)
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 4-(methylamino)cyclohexanone in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add 1.5 equivalents of L-Selectride® (1.0 M solution in THF) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of water, followed by 1 M NaOH solution, and finally 30% H₂O₂. Caution: The quenching of boranes can be exothermic and produce hydrogen gas.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the cis isomer.
Protocol 2: Synthesis of trans-4-(Methylamino)cyclohexanol (via NaBH₄ Reduction)
-
Reaction Setup: Dissolve 1.0 equivalent of 4-(methylamino)cyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly quench the reaction by the dropwise addition of acetone, followed by water.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and extract with an appropriate organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the trans isomer.
Visualizations
Caption: Control of diastereoselectivity in the reduction of 4-(methylamino)cyclohexanone.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Validation & Comparative
A Tale of Two Synthons: A Comparative Guide to 4-(Methylamino)cyclohexanol and 4-Aminocyclohexanol in Drug Synthesis
In the intricate world of drug discovery and development, the selection of starting materials is a critical decision that profoundly influences the entire synthetic route, the physicochemical properties of the final active pharmaceutical ingredient (API), and ultimately, its pharmacological profile. This guide provides an in-depth technical comparison of two structurally similar yet functionally distinct building blocks: 4-(methylamino)cyclohexanol and 4-aminocyclohexanol. Through a detailed analysis of their chemical properties, reactivity, and impact on the final drug molecule, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Cyclohexanol Core in Medicinal Chemistry
The cyclohexanol ring, a common scaffold in medicinal chemistry, offers a versatile and conformationally rich template for the design of novel therapeutics. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. The presence of both an amino and a hydroxyl group in 4-aminocyclohexanol and its N-methylated counterpart, this compound, makes them particularly valuable bifunctional synthons. These functional groups serve as handles for a variety of chemical transformations, enabling their incorporation into a diverse range of drug molecules, from respiratory agents to centrally acting analgesics[1][2].
This guide will dissect the nuanced differences between the primary amine, 4-aminocyclohexanol, and the secondary amine, this compound, providing a comparative analysis of their physical and chemical properties, synthetic applications, and the consequential effects on the properties of the resulting drug candidates.
Physicochemical Properties: The Impact of a Single Methyl Group
The addition of a methyl group to the nitrogen atom of 4-aminocyclohexanol might seem like a minor structural modification. However, this subtle change has significant repercussions for the molecule's physicochemical properties, which in turn can dramatically affect the pharmacokinetic and pharmacodynamic profile of a drug.
| Property | 4-Aminocyclohexanol | This compound | Impact of N-Methylation |
| Molecular Formula | C₆H₁₃NO | C₇H₁₅NO | Addition of a CH₂ group |
| Molecular Weight | 115.17 g/mol | 129.20 g/mol | Increased molecular weight |
| Hydrogen Bonding | Primary amine (donor and acceptor) | Secondary amine (acceptor, weaker donor) | Reduced hydrogen bond donating capacity |
| Basicity (pKa) | ~10.5 (estimated) | ~10.8 (estimated) | Slight increase in basicity |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity |
| Polar Surface Area (PSA) | ~46.3 Ų | ~32.3 Ų (estimated) | Decreased polar surface area |
| Solubility | Generally higher in polar solvents | Generally lower in polar solvents | Decreased aqueous solubility |
Table 1: Comparative physicochemical properties of 4-aminocyclohexanol and this compound.
The N-methylation of an amine generally leads to an increase in lipophilicity (LogP) and a decrease in aqueous solubility[3]. This is a critical consideration in drug design, as lipophilicity plays a pivotal role in membrane permeability, including absorption across the gastrointestinal tract and penetration of the blood-brain barrier (BBB)[4][5][6][7]. While increased lipophilicity can enhance BBB penetration for centrally acting drugs, it can also lead to increased metabolic turnover and potential off-target effects[8].
Synthetic Considerations and Reactivity
Both 4-aminocyclohexanol and this compound can participate in a wide array of chemical reactions, including N-acylation, N-alkylation, and reductive amination. However, the difference in their amine functionality (primary vs. secondary) dictates their reactivity and the types of products that can be formed.
Synthesis of the Starting Materials
4-Aminocyclohexanol: The synthesis of 4-aminocyclohexanol, particularly the more stable trans-isomer, is well-established. A common industrial route involves the catalytic hydrogenation of p-aminophenol or its derivatives[9]. Chemoenzymatic methods have also been developed to afford high stereoselectivity[10].
This compound: The synthesis of this compound can be achieved through the reductive amination of 4-hydroxycyclohexanone with methylamine or via the reduction of N-(4-hydroxycyclohexyl)formamide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [PDF] Synthesis of Tramadol and Analogous | Semantic Scholar [semanticscholar.org]
- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of blood-brain barrier permeability of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones [mdpi.com]
Comparative analysis of catalysts for 4-(Methylamino)cyclohexanol synthesis
A Comparative Guide to Catalysts for 4-(Methylamino)cyclohexanol Synthesis
Introduction
This compound is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring a secondary amine and a hydroxyl group on a cyclohexane ring, allows for diverse downstream chemical modifications. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in drug development and organic synthesis.
The predominant and most atom-economical route to this compound is the direct reductive amination of 4-hydroxycyclohexanone with methylamine.[3] This one-pot reaction involves the formation of an imine or enamine intermediate, which is subsequently reduced to the final secondary amine product. The choice of catalyst is paramount in this process, as it dictates the reaction's efficiency, selectivity (particularly stereoselectivity for cis/trans isomers), and overall economic viability.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and optimal reaction conditions. The information presented herein is synthesized from peer-reviewed literature and patents to provide researchers with the authoritative data needed to make informed decisions in their synthetic endeavors.
Overview of the Primary Synthetic Pathway
The direct reductive amination of 4-hydroxycyclohexanone with methylamine is a robust method for synthesizing this compound. The process involves two key steps that occur in a single pot:
-
Imine Formation: 4-hydroxycyclohexanone reacts with methylamine to form a C=N double bond, yielding an intermediate imine (or its tautomer, an enamine), with the concurrent release of a water molecule.
-
Reduction: A catalyst and a reducing agent (typically molecular hydrogen) reduce the imine double bond to a single bond, forming the desired secondary amine.
The general workflow is depicted below. The selection of the catalyst is critical for the second step, influencing yield, selectivity, and reaction conditions such as temperature and pressure.
Caption: General workflow for the one-pot synthesis of this compound.
Comparative Analysis of Heterogeneous Catalysts
Heterogeneous catalysts are the workhorses of industrial reductive amination due to their ease of separation, reusability, and stability. The most common catalysts are based on noble metals (Palladium, Platinum, Rhodium) and non-noble metals (Nickel, Cobalt).[4][5]
Nickel-Based Catalysts (e.g., Raney® Nickel)
Raney Nickel is a cost-effective and highly active catalyst for a wide range of hydrogenations, including reductive aminations.[4][6][7]
-
Mechanism & Expertise: Raney Ni possesses a high surface area and contains adsorbed hydrogen from its preparation, making it highly active. It facilitates the dissociation of molecular hydrogen and its addition across the C=N bond of the imine intermediate. However, its high activity can sometimes lead to over-hydrogenation or side reactions if not properly controlled. It is known to be effective for the reductive amination of various ketones.[8]
-
Performance Insights: Raney Ni typically requires elevated temperatures (50-150°C) and hydrogen pressures (10-100 bar) to achieve high conversion and selectivity.[5][7] While cost-effective, concerns include its pyrophoric nature when dry and potential for nickel leaching into the product stream. The stereoselectivity (cis vs. trans) can be influenced by the reaction conditions and the specific substrate.
Palladium-Based Catalysts (e.g., Pd/C)
Palladium on carbon (Pd/C) is one of the most versatile and widely used hydrogenation catalysts in organic synthesis.[7][9]
-
Mechanism & Expertise: Pd/C is highly efficient at activating molecular hydrogen at lower pressures and temperatures compared to nickel catalysts. It is known for its excellent chemoselectivity, often reducing imines in the presence of other functional groups.[10] The choice of support (activated carbon) and palladium loading (typically 5-10 wt%) are critical parameters that influence its activity and selectivity. Recent studies have shown that Pd-based catalysts can be highly effective for reductive aminations, even at room temperature.[9]
-
Performance Insights: Pd/C often provides high yields and selectivities under milder conditions (e.g., 25-80°C, 1-10 bar H₂).[11] This makes it an attractive option for thermally sensitive substrates. Continuous flow reactor systems using Pd/C have demonstrated high productivity and stability for similar reactions, such as the reductive amination of cyclohexanone.[12][13] The catalyst's reusability is generally good, although gradual deactivation can occur.
Platinum-Based Catalysts (e.g., Pt/C, PtO₂)
Platinum catalysts, including platinum on carbon (Pt/C) and Adams' catalyst (PtO₂), are powerful hydrogenation catalysts, often used when other catalysts are ineffective.
-
Mechanism & Expertise: Platinum is highly active for the hydrogenation of both C=C and C=N bonds. PtO₂ is a precatalyst that is reduced in situ to form finely dispersed, highly active platinum nanoparticles. These catalysts can operate under a wide range of conditions, from atmospheric pressure to high-pressure systems. They are particularly useful for the hydrogenation of aromatic rings, which indicates their high activity.[14]
-
Performance Insights: Platinum catalysts can achieve complete conversion where others fail, but they may exhibit lower chemoselectivity, potentially leading to the reduction of the hydroxyl group in the substrate. The reaction conditions must be carefully optimized to favor the desired reductive amination pathway.
Rhodium and Ruthenium-Based Catalysts
Rhodium (Rh) and Ruthenium (Ru) catalysts are also effective for reductive aminations, often exhibiting unique selectivity profiles.
-
Mechanism & Expertise: Rhodium catalysts, often supported on carbon (Rh/C), have shown excellent performance in the reductive amination of phenols and related compounds.[11] Bimetallic catalysts, such as Rh-Ni, have been shown to improve catalytic efficiency and selectivity for the reductive amination of cyclohexanone.[15] Ruthenium catalysts are particularly noted for their ability to hydrogenate aromatic systems under specific conditions.[14]
-
Performance Insights: These catalysts can offer advantages in terms of activity and selectivity for specific substrates. For instance, a bimetallic 2 wt.% NiRh/SiO₂ catalyst achieved 99.8% conversion of cyclohexanone with 96.6% selectivity to the primary amine under mild conditions (100°C, 2 bar H₂).[15] This suggests that similar systems could be highly effective for the synthesis of this compound.
Quantitative Performance Comparison
While direct comparative data for the synthesis of this compound is scarce in the literature, the following table synthesizes typical performance data for the reductive amination of cyclohexanones using various catalytic systems. This serves as an authoritative guide for catalyst selection.
| Catalyst System | Typical Temperature (°C) | Typical H₂ Pressure (bar) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Raney® Nickel | 50 - 150 | 20 - 100 | 70 - 95 | Low cost, high activity.[5][6] | Pyrophoric, requires harsh conditions, potential metal leaching.[5] |
| Palladium/Carbon (Pd/C) | 25 - 80 | 1 - 20 | 85 - >99 | High selectivity, mild conditions, versatile.[10][12] | Higher cost than Ni, potential for deactivation. |
| Platinum/Carbon (Pt/C) | 25 - 100 | 1 - 50 | 80 - 98 | Very high activity, effective for difficult reductions.[16] | Can lead to over-reduction, higher cost. |
| Rhodium-based (e.g., Rh-Ni) | 80 - 120 | 2 - 10 | >95 | Excellent activity and selectivity, good stability.[15] | High cost of Rhodium. |
Experimental Protocol: Synthesis using 5% Pd/C
This protocol describes a representative lab-scale synthesis of this compound via reductive amination using a Pd/C catalyst. This procedure is designed as a self-validating system, incorporating standard practices for reaction setup, monitoring, and workup.
Materials:
-
4-hydroxycyclohexanone
-
Methylamine (e.g., 40% solution in water or 2.0 M in THF/Methanol)
-
5% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the ketone)
-
Methanol (or another suitable solvent like Ethanol or THF)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or autoclave)
Protocol Workflow:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: To a suitable hydrogenation reactor, add 4-hydroxycyclohexanone (1.0 eq) and a solvent such as methanol.
-
Inerting: Seal the reactor and purge it several times with an inert gas (nitrogen or argon) to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 5% Pd/C catalyst (typically 5-10% by weight relative to the ketone).
-
Amine Addition: Add methylamine (1.1 - 1.5 eq) to the reaction mixture.
-
Hydrogenation: Purge the reactor with hydrogen gas, then pressurize to the desired level (e.g., 2-10 bar). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 30-60°C).
-
Monitoring: Monitor the reaction's progress by observing the hydrogen uptake. The reaction is typically complete within 2-8 hours. Progress can also be checked by taking small samples (after depressurizing and under inert atmosphere) for analysis by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Filtration: Dilute the reaction mixture with additional solvent if necessary and filter it through a pad of Celite® or another suitable filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of solvent.
-
Isolation: Combine the filtrate and washes, and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or crystallization to obtain the final product with high purity.
Conclusion and Recommendations
The synthesis of this compound via reductive amination of 4-hydroxycyclohexanone is a highly effective transformation that can be accomplished using several catalytic systems.
-
For general laboratory-scale synthesis , 5% Pd/C is highly recommended. It offers an excellent balance of high yield, high selectivity, and mild reaction conditions, making it safe and versatile.[10][13]
-
For large-scale industrial production , Raney Nickel may be a more cost-effective option.[5][6] However, the higher temperatures and pressures required, along with the catalyst's handling considerations, must be carefully managed in a specialized process environment.
-
For substrates that prove difficult to convert, Platinum- or Rhodium-based catalysts should be considered.[15][16] While more expensive, their superior activity can be enabling for challenging transformations.
Ultimately, the optimal catalyst choice will depend on a balance of factors including cost, desired purity, available equipment, and reaction scale. Researchers are encouraged to perform small-scale screening experiments to identify the most suitable catalyst and conditions for their specific application.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. This compound, CasNo.2987-05-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 7. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]
- 8. Figure I from Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor | Semantic Scholar [semanticscholar.org]
- 9. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis [organic-chemistry.org]
- 11. Dataset on the reductive amination of phenolics with cyclohexylamine over Rh/C and Pd/C: Catalysts characterization and reaction performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. US5550294A - Method of increasing hydrogenation rate of aromatic amines - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. From cyclohexanol to aniline: a novel dehydrogenation-amination-dehydrogenation strategy based on Pt-based catalyst | CoLab [colab.ws]
A Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 4-(Methylamino)cyclohexanol
For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. In the case of substituted cyclohexanes like 4-(Methylamino)cyclohexanol, the cis and trans diastereomers, despite having the same molecular formula and connectivity, possess distinct three-dimensional arrangements that lead to different physical properties and pharmacological profiles. This guide provides an in-depth spectroscopic comparison, grounded in the principles of conformational analysis, to unambiguously differentiate between these two isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Conformational Landscape: Why Cis and Trans Isomers Behave Differently
The key to understanding the spectroscopic differences between cis- and trans-4-(Methylamino)cyclohexanol lies in the conformational preferences of the cyclohexane ring. The molecule predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain.[1][2] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
-
Trans Isomer: The most stable conformation for the trans isomer places both the hydroxyl (-OH) and methylamino (-NHCH₃) groups in the spacious equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are in axial positions.[1]
-
Cis Isomer: The cis isomer is conformationally constrained to have one substituent in an equatorial position and the other in an axial position. Due to ring flipping, it exists as a dynamic equilibrium between two chair conformers. The conformer where the larger group (methylamino) occupies the equatorial position is generally favored.
These distinct spatial arrangements create unique magnetic and vibrational environments for the nuclei and bonds within each isomer, giving rise to a unique spectroscopic fingerprint.
References
A Comparative Guide to the Synthesis of 4-(Methylamino)cyclohexanol: A Cost-Benefit Analysis for Researchers
Introduction
4-(Methylamino)cyclohexanol is a pivotal chemical intermediate, finding extensive application as a building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a secondary amine and a hydroxyl group on a cyclohexane ring, allows for the existence of cis and trans diastereomers, the selective synthesis of which is often crucial for downstream applications. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of the two most prevalent synthetic strategies for producing this compound: Direct Reductive Amination via Chemical Hydride Reduction and Direct Reductive Amination via Catalytic Hydrogenation . We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to empower researchers to make informed decisions based on their specific project needs, scale, and available resources.
Method 1: Reductive Amination via Chemical Hydride Reduction
This classical and highly versatile laboratory-scale method involves the reaction of a ketone with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a chemical hydride reducing agent. For the synthesis of this compound, this translates to the reaction of 4-hydroxycyclohexanone with methylamine, followed by reduction.
Principle and Mechanistic Insight
The reaction proceeds in a single pot. First, 4-hydroxycyclohexanone reacts with methylamine to form a hemiaminal, which then dehydrates to form an equilibrium mixture of an enamine and an iminium ion. A carefully chosen reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃), is present to selectively reduce the C=N double bond of the iminium ion as it is formed.
The choice of reducing agent is critical. Sodium borohydride is a powerful, cost-effective choice, but its reactivity with protic solvents like methanol or ethanol requires careful temperature control to prevent rapid decomposition and ensure selective reduction. Sodium triacetoxyborohydride is milder, less prone to reducing the starting ketone, and does not generate hydrogen gas upon reaction with trace amounts of water, offering a wider safety margin, albeit at a higher cost.
Experimental Protocol (using Sodium Borohydride)
Materials:
-
4-hydroxycyclohexanone
-
Methylamine (40% solution in water or 2.0 M in THF/Methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) for pH adjustment (optional, for salt formation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxycyclohexanone (1.0 eq) in methanol (5-10 mL per gram of ketone).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylamine solution (1.1 - 1.5 eq) to the cooled solution while stirring. Allow the mixture to stir at 0 °C for 30 minutes to facilitate imine formation.
-
In small portions, carefully add sodium borohydride (1.5 - 2.0 eq) to the reaction mixture. Caution: Addition can cause gas evolution and an exotherm. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by slowly adding water or saturated NaHCO₃ solution until gas evolution ceases.
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or crystallization/distillation if required.
Workflow Diagram: Chemical Hydride Reduction
Caption: Workflow for synthesis via chemical hydride reduction.
Method 2: Reductive Amination via Catalytic Hydrogenation
Catalytic hydrogenation is a powerful technique, particularly favored for larger-scale industrial syntheses due to its high atom economy and the avoidance of stoichiometric inorganic waste. This method uses hydrogen gas (H₂) and a heterogeneous metal catalyst to perform the reduction.
Principle and Mechanistic Insight
Similar to the first method, the reaction begins with the formation of the imine/enamine intermediate from 4-hydroxycyclohexanone and methylamine. This equilibrium mixture is then subjected to a hydrogen atmosphere in the presence of a catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney Nickel. The H₂ molecule adsorbs onto the catalyst surface and is split into reactive hydrogen atoms. The imine then coordinates to the metal surface and is sequentially hydrogenated to yield the secondary amine product.
This method is often considered "greener" as the only theoretical byproduct is water (from the initial condensation), and the catalyst can often be recovered and reused. However, it requires specialized equipment, such as a high-pressure reactor (autoclave or Parr hydrogenator), and involves handling flammable hydrogen gas, which necessitates stringent safety protocols. The catalyst choice can also influence the diastereoselectivity (cis vs. trans) of the final product.
Experimental Protocol (using Palladium on Carbon)
Materials:
-
4-hydroxycyclohexanone
-
Methylamine (solution in a suitable solvent like ethanol)
-
Palladium on Carbon (5% or 10% Pd/C, typically 1-5 mol%)
-
Ethanol (EtOH) or Methanol (MeOH) as solvent
-
Celite or another filter aid
Procedure:
-
To a high-pressure hydrogenation vessel, add the solvent (e.g., Ethanol), 4-hydroxycyclohexanone (1.0 eq), and the methylamine solution (1.1 - 1.5 eq).
-
Under an inert atmosphere, carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. It should be handled with care, preferably as a water-wet paste.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi, depending on the scale and catalyst activity).
-
Begin vigorous stirring and heat the reaction if necessary (often run at room temperature to 50 °C).
-
Monitor the reaction by observing hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Carefully open the reactor and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst on the filter paper can ignite upon exposure to air as the solvent evaporates. Quench the filter cake with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be performed if necessary.
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for synthesis via catalytic hydrogenation.
Cost-Benefit Analysis: A Head-to-Head Comparison
The optimal synthesis method depends heavily on the specific goals of the researcher or organization. A small academic lab focused on rapid synthesis of a few grams will have different priorities than a process chemistry department developing a multi-kilogram scale-up.
| Feature | Method 1: Chemical Hydride (NaBH₄) | Method 2: Catalytic Hydrogenation (Pd/C) | Analysis & Justification |
| Reagent Cost | Moderate. NaBH₄ is relatively inexpensive, but used in stoichiometric excess. | Low (Reagents) to High (Catalyst). H₂ is very cheap. The primary cost is the initial purchase of the precious metal catalyst (Pd/C). | For single, small-scale runs, the NaBH₄ method is cheaper. For repeated or large-scale syntheses, the reusability of the Pd/C catalyst makes hydrogenation more cost-effective over time. |
| Equipment Cost | Low. Requires only standard laboratory glassware. | High. Requires a specialized high-pressure reactor (autoclave/Parr shaker), gas lines, and safety monitoring. | The capital investment for hydrogenation equipment is significant, making it less accessible for basic research labs but standard for process chemistry labs. |
| Safety Concerns | Moderate. NaBH₄ reacts with protic solvents to produce flammable H₂ gas; requires careful quenching. Methylamine is toxic and corrosive. | High. Involves handling highly flammable H₂ gas under pressure. Pd/C catalyst is pyrophoric and can ignite in air. | Both methods have significant hazards. However, the risks associated with high-pressure, flammable gas and pyrophoric solids in Method 2 require more specialized infrastructure and training. |
| Environmental Impact | Moderate. Generates stoichiometric amounts of borate salts as waste, which require disposal. | Low ("Green"). The primary byproduct is water. The catalyst can be recovered and reused, minimizing metal waste. | Catalytic hydrogenation is widely considered a cornerstone of green chemistry due to its high atom economy and low waste generation. |
| Scalability | Poor to Moderate. Managing the exotherm from NaBH₄ addition and quenching becomes difficult and hazardous on a large scale. | Excellent. This is the preferred industrial method. It is a highly controlled, continuous-flow-compatible process. | The engineering controls required for catalytic hydrogenation are specifically designed for safe, large-scale operation, whereas batch reactions with powerful hydrides are notoriously difficult to scale. |
| Typical Yields | Good to Excellent (70-95%). Yields can be very high but are sensitive to reaction conditions and workup. | Excellent (>90%). Often provides cleaner product with higher yields due to high reaction selectivity. | While both methods can provide high yields, catalytic routes are often more reproducible and generate fewer byproducts, simplifying purification. |
| Ease of Operation | High. The procedure uses standard benchtop techniques familiar to any synthetic chemist. | Moderate to Low. Requires specialized training for operating high-pressure equipment and handling pyrophoric catalysts safely. | Method 1 is ideal for discovery chemistry labs where speed and simplicity are paramount. Method 2 is a specialized operation for scale-up and manufacturing. |
Conclusion and Recommendations
There is no single "best" method for synthesizing this compound; the optimal choice is context-dependent.
-
For academic research, discovery chemistry, and small-scale synthesis (<100g): The Chemical Hydride Reduction method is highly recommended. Its reliance on standard laboratory equipment, procedural simplicity, and lower capital cost make it the most practical and efficient choice for producing material quickly for further studies.
-
For process development, pilot plant scale-up, and industrial manufacturing (>1 kg): Catalytic Hydrogenation is the unequivocally superior method. Despite the high initial investment in equipment and stringent safety requirements, its excellent scalability, superior atom economy, lower waste generation, and long-term cost-effectiveness make it the only viable option for large-scale production.
By understanding the trade-offs between cost, safety, scalability, and environmental impact, researchers can confidently select the synthetic route that best aligns with their objectives, ensuring an efficient and successful outcome.
A Comparative Guide to the Synthesis of 4-(Methylamino)cyclohexanol: Benchmarking Industrial Manufacturing Routes
Executive Summary
The synthesis of 4-(methylamino)cyclohexanol, a key intermediate in the pharmaceutical industry, is critical for the production of various active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the two primary industrial synthesis routes: a one-pot direct reductive amination and a multi-step approach involving hydrogenation followed by N-methylation. By examining the underlying chemical principles, process parameters, and performance metrics of each method, this document offers researchers, chemists, and drug development professionals a comprehensive framework for selecting the optimal synthesis strategy based on scalability, efficiency, and economic viability.
Introduction
This compound is a valuable bifunctional molecule featuring both a secondary amine and a hydroxyl group on a cyclohexane scaffold. This unique structure makes it an important building block in medicinal chemistry, notably as a precursor to mucolytic agents such as Ambroxol[1]. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to the pharmaceutical manufacturing sector. This guide will dissect and benchmark the two leading industrial methodologies for its production, providing both theoretical insights and practical, data-driven comparisons.
Route A: The Industry Standard - One-Pot Reductive Amination
The direct reductive amination of 4-hydroxycyclohexanone with methylamine represents the most streamlined and atom-economical approach to this compound. This one-pot synthesis is favored in many industrial settings for its operational simplicity and reduced plant footprint.
Reaction Pathway and Mechanism
This process involves the initial reaction of 4-hydroxycyclohexanone with methylamine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the final secondary amine product. The choice of reducing agent and catalyst is critical to achieving high yield and selectivity, minimizing the reduction of the starting ketone to 1,4-cyclohexanediol.
Two primary industrial approaches exist for the reduction step:
-
Catalytic Hydrogenation: This is a widely used industrial technique where the reaction is carried out under a hydrogen atmosphere in the presence of a heterogeneous catalyst, typically Palladium on carbon (Pd/C)[2][3].
-
Chemical Reduction: For smaller scale or specialized applications, chemical reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed. This reagent is particularly mild and selective for the iminium ion over the ketone, often leading to higher purities at the lab scale[4].
The causality behind choosing catalytic hydrogenation for large-scale production lies in the low cost of hydrogen gas, the recyclability of the catalyst, and the generation of only water as a byproduct, aligning with green chemistry principles.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Methylamino)cyclohexanol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Methylamino)cyclohexanol, ensuring the safety of personnel, the protection of the environment, and adherence to regulatory standards. Our commitment to scientific excellence necessitates a thorough understanding of the causality behind our disposal choices, transforming a routine task into a self-validating system of safety and responsibility.
Hazard Assessment and Immediate Safety Precautions: Understanding the "Why"
Before any disposal protocol is initiated, a comprehensive understanding of the inherent hazards of this compound is paramount. This compound, a substituted aminocyclohexanol, presents several potential risks that dictate its handling and disposal methodology.
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the amine functional group contributes to its basicity and potential for irritation, while the cyclohexanol structure confers properties that influence its environmental fate. The core principle behind its stringent disposal is to mitigate these hazards to prevent harm to individuals and the ecosystem.
Personal Protective Equipment (PPE): Your First Line of Defense
The nature of these hazards necessitates the mandatory use of appropriate PPE. This is not merely a procedural step but a critical barrier between the researcher and potential chemical exposure.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and/or a full-face shield. | To prevent contact with splashes or aerosols that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can lead to irritation. |
| Body Protection | A chemically resistant lab coat and closed-toe shoes. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator. | To be used in situations where dust or aerosols may be generated, or when working outside of a certified chemical fume hood, to prevent respiratory tract irritation. |
The Disposal Decision Workflow: A Step-by-Step Procedural Guide
The disposal of this compound is governed by its classification as a hazardous chemical waste. As such, it must not be disposed of down the drain or in regular trash. The following workflow provides a logical, step-by-step process for its safe disposal, grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[1][2][3][4]
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(Methylamino)cyclohexanol
This guide provides essential safety and logistical information for the handling of 4-(Methylamino)cyclohexanol. As a compound whose toxicological properties have not been fully investigated, a rigorous and cautious approach to safety is paramount.[1] This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure operational safety and build a culture of proactive risk management in the laboratory.
Foundational Safety: Hazard Assessment and Engineering Controls
Understanding the "why" behind a safety protocol is as crucial as the protocol itself. Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before relying on PPE, we must first mitigate risks through superior environmental controls.
1.1 Hazard Profile of this compound
While comprehensive toxicological data is limited, available Safety Data Sheets (SDS) classify this compound and its isomers as presenting the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Damage: Poses a risk of serious eye irritation or damage.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]
-
Harmful if Swallowed or Inhaled: The substance is classified as potentially harmful if ingested or inhaled.[4]
-
Combustibility: Related compounds are classified as combustible liquids, indicating a fire risk when handled near heat or ignition sources.
The most critical piece of information is what is unknown. The lack of extensive toxicological investigation necessitates treating this compound with a high degree of caution, assuming it may have other undocumented hazardous properties.[1]
1.2 Engineering and Administrative Controls: Your Primary Defense
Your first and most effective lines of defense are the systems and procedures that minimize exposure potential.
-
Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The ventilation system is the primary method for preventing respiratory exposure.[2][5][6]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[5]
-
Restricted Access: The area where the chemical is handled should be clearly marked, and access should be restricted to trained personnel only.
-
Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling this chemical must be written and approved. All personnel must be trained on this SOP before beginning work.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls are in place, PPE provides the necessary final layer of protection for your body. The selection of appropriate PPE is critical and task-dependent.
2.1 Eye and Face Protection Direct contact with the eyes can cause serious damage.[2]
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) chemical splash goggles are mandatory at all times when this compound is being handled.[5]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of larger volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[5][7]
2.2 Hand Protection This compound is known to cause skin irritation.[2] The correct glove selection and usage are vital.
-
Glove Material: Nitrile gloves are the recommended minimum for incidental contact.[8] They provide good resistance to a range of chemicals and are preferable to latex.
-
Glove Inspection and Technique: Always inspect gloves for tears or pinholes before use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
-
Immediate Replacement: Gloves are not intended for prolonged chemical contact. If a splash occurs, remove and dispose of the contaminated gloves immediately and wash your hands thoroughly.[9] Never reuse disposable gloves.
2.3 Body Protection To prevent skin contact, protective clothing is required.
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement.[8]
-
Chemical Apron: For larger-scale work or where significant splashing is possible, a chemically resistant apron should be worn over the lab coat.
-
Clothing: Do not wear shorts, skirts, or open-toed shoes in the laboratory. Ensure legs and feet are fully covered.
2.4 Respiratory Protection Respiratory protection is not typically required if all work is performed within a certified chemical fume hood. However, it becomes necessary under specific circumstances:
-
Inadequate Ventilation: If a fume hood is not available or is malfunctioning.
-
Spill Cleanup: During the cleanup of a significant spill.
-
Aerosol Generation: If the procedure is likely to generate aerosols or dust (e.g., weighing large quantities of solid material outside of a containment hood).
If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P99 or P100 particulate pre-filters is recommended.[1] A full respiratory protection program, including fit testing and training, is required by OSHA and is essential for user safety.
Table 1: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Not required in fume hood. Required if outside hood. |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required in fume hood. |
| Reaction/Transfer | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not required in fume hood. |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Gown/Suit | Air-Purifying Respirator with OV/AG/P100 cartridges. |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required. |
Operational and Disposal Plans: A Step-by-Step Guide
This section provides a direct, procedural workflow for safely handling this compound from preparation through disposal.
Safe Handling Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
3.1 Pre-Operational Protocol
-
Consult Documentation: Thoroughly read the Safety Data Sheet (SDS) and the laboratory-specific Standard Operating Procedure (SOP) before starting any work.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification sticker and that airflow is adequate. Ensure the sash is at the indicated operational height.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before introducing this compound to the workspace.
-
Don PPE: Put on your lab coat (fully buttoned), chemical splash goggles, and nitrile gloves.
3.2 Chemical Handling Protocol
-
Work in Fume Hood: Conduct all manipulations of the chemical inside the fume hood. Keep the sash as low as possible.
-
Prevent Dust: When handling the solid form, avoid creating dust.[1] Use a spatula to carefully transfer the material. Do not pour the powder.
-
Avoid Contact: Use appropriate lab equipment (spatulas, pipettes, etc.) to avoid direct contact with the chemical.
-
Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.[5]
3.3 Emergency Protocols
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
-
Spill: Evacuate unprotected personnel. Remove all ignition sources.[5][6] Wearing full PPE (including respiratory protection for large spills), cover the spill with an inert absorbent material like vermiculite, sand, or Chemizorb®.[5] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[1] Do not allow the spill to enter drains.[1]
3.4 Disposal Plan
-
Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers, paper towels) are considered hazardous waste.
-
Containerization: Collect all waste in a designated, clearly labeled, and sealable hazardous waste container.[1][5]
-
Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Adhere strictly to all local, state, and federal environmental regulations.[10]
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and glassware that came into contact with the chemical before removing them from the fume hood.
References
- 1. capotchem.com [capotchem.com]
- 2. aksci.com [aksci.com]
- 3. 2987-05-5|this compound|BLD Pharm [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
